molecular formula C12H12N2O B3100751 4-(4-Methoxyphenyl)pyridin-3-amine CAS No. 1374664-80-8

4-(4-Methoxyphenyl)pyridin-3-amine

Cat. No.: B3100751
CAS No.: 1374664-80-8
M. Wt: 200.24 g/mol
InChI Key: HKZYPPNTQQAVTL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyridin-3-amine (CAS 663918-44-3) is a diarylamine-based chemical compound with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . This chemical scaffold is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel small-molecule therapeutics. Its structure, featuring a pyridine ring linked to a methoxyphenyl ring, is commonly explored as a core building block or intermediate for potential antitumor agents . Research into structurally similar N-phenylpyridinamine derivatives has demonstrated their potential as inhibitors of critical biological targets. One key area of investigation is their activity against receptor tyrosine kinases (RTKs), such as the c-Met kinase, which plays a crucial role in cell proliferation, migration, and survival, and is a validated target in oncology drug discovery . Furthermore, certain tertiary diarylamine analogs have been identified as potent tubulin polymerization inhibitors, which disrupt microtubule dynamics during cell division and represent a promising mechanism for cancer therapy . The presence of the 3-amine and 4-methoxyphenyl substituents on the pyridine core makes this compound a versatile precursor for further chemical modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . As a key intermediate in hit-to-lead optimization campaigns, 4-(4-Methoxyphenyl)pyridin-3-amine is a valuable compound for researchers in chemical biology and anticancer drug development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZYPPNTQQAVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374664-80-8
Record name 3-Pyridinamine, 4-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374664-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

The Therapeutic Potential of 4-(4-Methoxyphenyl)pyridin-3-amine: A Privileged Biaryl Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead and lead optimization campaigns. 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8) has emerged as a highly versatile biaryl building block. Combining the hinge-binding capabilities of a pyridine ring with the hydrophobic targeting potential of a methoxyphenyl group, this scaffold serves as an ideal precursor for designing targeted therapeutics, particularly in the realm of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This technical guide explores the structural rationale behind this scaffold, details self-validating synthetic and biological protocols, and provides an authoritative framework for integrating this molecule into your drug discovery pipeline.

Structural Rationale & Pharmacophore Analysis

The architecture of 4-(4-Methoxyphenyl)pyridin-3-amine is not coincidental; it is a masterclass in rational drug design, satisfying multiple pharmacophoric requirements simultaneously .

  • The Pyridine Ring (Hinge Binder): The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor. In kinase targets, this moiety frequently anchors the molecule to the ATP-binding pocket's hinge region, mimicking the adenine ring of ATP.

  • The 4-Methoxyphenyl Group (Hydrophobic Probe): The biaryl torsion angle allows the methoxyphenyl group to project into deep, sterically limited hydrophobic pockets (such as the DFG-out pocket in inactive kinase conformations). The methoxy oxygen can also participate in localized hydrogen bonding or modulate the electron density of the aryl ring.

  • The 3-Amino Substituent (Synthetic Vector): The primary amine is a highly reactive nucleophilic handle. It allows for late-stage functionalization into amides, ureas, or sulfonamides. In a biological target, this vector typically points toward the solvent-exposed channel, allowing medicinal chemists to append solubilizing groups (e.g., piperazines or morpholines) without disrupting the core binding affinity .

Mechanism ATP Kinase ATP-Binding Pocket (Hinge Region) Scaffold 4-(4-Methoxyphenyl)pyridin-3-amine Derivative Scaffold->ATP Competitive Binding Hinge Pyridine Nitrogen (H-bond Acceptor) Scaffold->Hinge Hydrophobic 4-Methoxyphenyl (Hydrophobic Pocket / DFG-out) Scaffold->Hydrophobic Solvent 3-Amino Substituent (Solvent Channel Vector) Scaffold->Solvent Hinge->ATP Anchors Molecule Hydrophobic->ATP Enhances Selectivity Solvent->ATP Improves ADMET

Caption: Pharmacophoric mapping of the biaryl scaffold within a typical kinase ATP-binding site.

Synthetic Methodology: Constructing the Scaffold

The synthesis of 4-(4-Methoxyphenyl)pyridin-3-amine relies on a robust transition-metal-catalyzed cross-coupling. The following protocol utilizes a Palladium-catalyzed Suzuki-Miyaura reaction, optimized for high yield and minimal catalyst loading .

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the core biaryl scaffold from 3-amino-4-chloropyridine and 4-methoxyphenylboronic acid.

Causality & Experimental Logic: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation (black palladium formation). Potassium carbonate ( K2​CO3​ ) is chosen as the base to facilitate the transmetalation step by forming a reactive boronate complex.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 3-amino-4-chloropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd0 species and homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2​ (0.05 equiv).

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting chloride mass is consumed and the target mass ( [M+H]+=201.1 ) dominates the chromatogram.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. Treat the organic layer with a metal scavenger (e.g., QuadraSil AP) for 2 hours. Causality: Residual palladium can cause false positives in downstream biological assays (e.g., by reacting with assay fluorophores or precipitating proteins). Filter, concentrate, and purify via flash chromatography.

Synthesis A 3-Amino-4-chloropyridine (Starting Material) C 4-(4-Methoxyphenyl)pyridin-3-amine (Biaryl Scaffold) A->C Pd Catalyst, Base Suzuki-Miyaura B 4-Methoxyphenylboronic acid (Coupling Partner) B->C Heat, Solvent D Amide/Urea Derivatization (Late-Stage Functionalization) C->D Electrophile (e.g., R-COCl) E Lead Compound (e.g., Kinase Inhibitor) D->E SAR Optimization

Caption: Synthetic workflow from starting materials to late-stage functionalized lead compounds.

Physicochemical Properties & ADMET Profiling

Before advancing a scaffold into high-throughput screening, it must be evaluated against Lipinski's Rule of Five to ensure favorable oral bioavailability and drug-like properties. The 4-(4-Methoxyphenyl)pyridin-3-amine core exhibits exceptional baseline physicochemical metrics.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 200.24 g/mol Highly efficient ligand efficiency (LE); leaves ample "molecular weight budget" (<300 g/mol ) for appending solubilizing or target-specific groups.
Formula C12​H12​N2​O -
Calculated LogP (cLogP) ~2.1Optimal lipophilicity for passive membrane permeability without excessive non-specific binding.
Topological Polar Surface Area 38.9 ŲExcellent potential for blood-brain barrier (BBB) penetration if desired, or easily modified to restrict to the periphery.
Hydrogen Bond Donors (HBD) 1 ( -NH2​ )Provides a synthetic handle; usually converted to an amide/urea (maintaining 1 HBD).
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)Well within the limit of <10, reducing the risk of rapid efflux by P-glycoprotein (P-gp).
Rotatable Bonds 2Low entropic penalty upon binding to the target protein.

Experimental Validation: Biological Screening

To evaluate the therapeutic potential of derivatives based on this scaffold, robust biochemical assays are required. For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its high sensitivity and resistance to compound interference .

Protocol 2: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50​ of a synthesized biaryl derivative against a target kinase (e.g., FLT3 or DNA-PK).

Causality & Experimental Logic: We utilize a Terbium (Tb)-labeled donor antibody and a Fluorescein-labeled acceptor substrate. TR-FRET introduces a time delay (typically 50–100 µs) between excitation and measurement. Causality: This time delay allows short-lived background autofluorescence from the test compounds or plastic microplates to decay, resulting in an exceptionally high signal-to-noise ratio. Furthermore, the ATP concentration is strictly maintained at the Km​ value of the kinase to accurately assess competitive inhibition at the hinge region.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration 1%).

  • Kinase Reaction: Add the target Kinase (e.g., 1 nM final) and the Fluorescein-labeled peptide substrate (e.g., 400 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Initiate the reaction by adding ATP at its predetermined apparent Km​ . Incubate at room temperature for 60 minutes.

  • Quenching & Detection: Stop the reaction by adding a detection buffer containing EDTA (20 mM final) and the Tb-labeled anti-phospho antibody (2 nM final). Causality: EDTA chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction state.

  • Incubation: Incubate for 30 minutes to allow the antibody to bind the phosphorylated substrate.

  • Measurement & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495).

  • Self-Validation: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only validated if Z′≥0.5 .

TRFRET Kinase Target Kinase + ATP Phos Phosphorylated Substrate Kinase->Phos Active Substrate Fluorescein-Substrate (Acceptor) Substrate->Phos Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Blocks Activity NoSignal Low TR-FRET Signal (Inhibition) Inhibitor->NoSignal Prevents Phosphorylation Ab Tb-labeled Antibody (Donor) Phos->Ab Binding Signal High TR-FRET Signal (520nm/490nm) Ab->Signal Energy Transfer

Caption: Logical flow of the TR-FRET Kinase Assay demonstrating signal generation and inhibition.

Conclusion

4-(4-Methoxyphenyl)pyridin-3-amine represents a highly optimized, synthetically accessible, and biologically relevant scaffold. By leveraging its inherent physicochemical properties and the predictable binding vectors of the biaryl system, medicinal chemists can rapidly generate libraries of targeted therapeutics. When coupled with rigorous, self-validating synthetic techniques (like Pd-scavenged Suzuki couplings) and high-fidelity biological screening (TR-FRET), this scaffold significantly de-risks the early stages of drug discovery.

References

  • Jarusiewicz, J. A., et al. "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia." ACS Omega, 2017.[Link]

  • Jung, Y. H., et al. "Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core." Journal of Medicinal Chemistry, 2020.[Link]

  • Orecchia, P., et al. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides." Green Chemistry, 2021.[Link]

  • Curtis, A. J., et al. "Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells." Methods in Molecular Biology, 2022.[Link]

Literature review of 3-amino-4-(4-methoxyphenyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-amino-4-(4-methoxyphenyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 3-amino-4-(4-methoxyphenyl)pyridine, a key structural motif in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary synthetic routes, including retrosynthetic analysis, mechanistic insights, and field-proven experimental protocols. Emphasis is placed on the strategic application of modern cross-coupling reactions and pyridine ring formation strategies to achieve the target molecule efficiently and in high yield.

Introduction

The 3-amino-4-arylpyridine scaffold is a privileged structural motif found in a wide array of biologically active compounds. The presence of the 3-amino group provides a crucial site for further functionalization, making these compounds valuable intermediates in the synthesis of complex pharmaceutical agents. Specifically, 3-amino-4-(4-methoxyphenyl)pyridine has garnered interest due to the electronic properties of the methoxy-substituted aryl ring, which can influence the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of this class of compounds, however, presents unique challenges related to regioselectivity and functional group compatibility. This guide will dissect the key synthetic strategies to navigate these challenges effectively.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-amino-4-(4-methoxyphenyl)pyridine reveals several viable disconnection points, leading to three primary synthetic strategies.

G cluster_0 Strategy 1: C-C Bond Formation cluster_1 Strategy 2: C-N Bond Formation cluster_2 Strategy 3: Pyridine Ring Synthesis target 3-Amino-4-(4-methoxyphenyl)pyridine strategy1 Suzuki-Miyaura Coupling target->strategy1 C4-Aryl Disconnection strategy2 Nitro Group Reduction target->strategy2 C3-Amino Disconnection strategy3 Ring Construction target->strategy3 Ring Disconnection precursor1a 3-Amino-4-halopyridine strategy1->precursor1a precursor1b 4-Methoxyphenylboronic acid strategy1->precursor1b precursor2 4-(4-Methoxyphenyl)-3-nitropyridine strategy2->precursor2 precursor3a Acyclic Precursors strategy3->precursor3a precursor3b (e.g., enamines, nitriles)

Figure 1: Retrosynthetic analysis of 3-amino-4-(4-methoxyphenyl)pyridine.

  • Strategy 1: C-C Bond Formation via Suzuki-Miyaura Coupling. This approach is one of the most direct and widely employed methods. It involves the palladium-catalyzed cross-coupling of a 3-amino-4-halopyridine with 4-methoxyphenylboronic acid. The success of this strategy hinges on the availability of the substituted halopyridine and the optimization of the coupling conditions to achieve high yields and minimize side reactions.

  • Strategy 3: Pyridine Ring Synthesis. This strategy involves the construction of the pyridine ring from acyclic precursors already bearing the required amino and aryl functionalities or their precursors. While potentially more steps, this approach offers a high degree of flexibility in accessing a variety of substituted pyridines. Multicomponent reactions are often employed in this context.[1]

Synthesis via C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] In the context of synthesizing 3-amino-4-(4-methoxyphenyl)pyridine, this reaction offers a convergent approach where the two key fragments are joined in a single step.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)2) pd_complex->transmetalation pd_biaryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd_biaryl_complex Base reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The choice of catalyst, ligand, base, and solvent is critical for a successful coupling reaction, especially with heteroaromatic substrates which can sometimes poison the catalyst. For the coupling of aminopyridines, the amino group can potentially coordinate to the palladium center, thus careful selection of ligands that promote the desired catalytic cycle is necessary.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-amino-4-bromopyridine with 4-methoxyphenylboronic acid.[4][5]

Materials:

  • 3-Amino-4-bromopyridine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Ligand TriphenylphosphineProvided by the catalyst complex.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterA common solvent system for Suzuki reactions.
Temperature 90-100 °CProvides sufficient energy for the reaction to proceed.

Table 1: Typical reaction parameters for the Suzuki-Miyaura coupling.

Synthesis via C-N Bond Formation: Reduction of a Nitro Group

This strategy introduces the amino group in the final step, which can be advantageous in terms of functional group compatibility during the C-C bond formation.

Synthesis of the 4-Aryl-3-nitropyridine Intermediate

The key intermediate, 4-(4-methoxyphenyl)-3-nitropyridine, can be synthesized via a Suzuki-Miyaura coupling of a 4-halo-3-nitropyridine with 4-methoxyphenylboronic acid. The nitration of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions.[6][7] However, various methods for the synthesis of nitropyridines have been developed.[8][9]

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[10] Several methods are available, with catalytic hydrogenation being one of the most common and efficient.

G cluster_0 Reduction Methods start 4-(4-Methoxyphenyl)-3-nitropyridine method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Metal-Acid Reduction (e.g., Sn/HCl, Fe/HCl) start->method2 method3 Transfer Hydrogenation (e.g., Hydrazine, Ammonium formate) start->method3 end 3-Amino-4-(4-methoxyphenyl)pyridine method1->end method2->end method3->end

Figure 3: Common methods for the reduction of a nitro group.

Experimental Protocol: Nitro Group Reduction

This protocol describes the reduction of 4-(4-methoxyphenyl)-3-nitropyridine using catalytic hydrogenation.

Materials:

  • 4-(4-Methoxyphenyl)-3-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(4-methoxyphenyl)-3-nitropyridine (1.0 eq) and methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (argon or nitrogen).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

ReagentFunctionNotes
Pd/C CatalystHighly efficient for nitro group reduction.
H₂ Reducing agentClean and effective.
Methanol/Ethanol SolventCommon solvents for hydrogenation.

Table 2: Reagents for catalytic hydrogenation.

Synthesis via Pyridine Ring Construction

Building the pyridine ring from acyclic precursors offers a high degree of flexibility. One common approach involves the condensation of enamines with α,β-unsaturated carbonyl compounds or their equivalents. While a direct one-pot synthesis of the target molecule via this route might be complex, the synthesis of related structures like 3-amino-4-arylpyridin-2(1H)-ones has been reported, which could serve as advanced intermediates.[11][12][13][14]

A plausible multicomponent approach could involve the reaction of an enamine, an aldehyde, and a nitrile in the presence of a catalyst.[15][16][17]

Conclusion

The synthesis of 3-amino-4-(4-methoxyphenyl)pyridine can be effectively achieved through several strategic approaches. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale of the reaction, and the need for functional group tolerance. The Suzuki-Miyaura coupling offers a direct and convergent route, while the reduction of a nitro group provides a reliable alternative. Pyridine ring synthesis, although potentially longer, allows for greater structural diversity. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize this important class of molecules.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Retrieved from [Link]

  • Shuvalov, V. Y., Chernenko, S. А., Shatsauskas, A. L., Samsonenko, A. L., Dmitriev, M. V., & Fisyuk, A. S. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 764-771.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Nitropyridines: Synthesis and reactions. (2004). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. (n.d.). Retrieved from [Link]

  • Nitropyridines: Synthesis and reactions - Semantic Scholar. (2004). Retrieved from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1 H)-one Derivatives - PubMed. (2021). Retrieved from [Link]

  • ChemInform Abstract: A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. - ResearchGate. (2010). Retrieved from [Link]

  • Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones | Request PDF. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling Reaction Procedure | PDF | Chemical Reactions | Organometallic Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Microwave promoted one-pot synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins - ResearchGate. (2014). Retrieved from [Link]

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (n.d.). Retrieved from [Link]

  • (IUCr) CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2024). Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles - SciELO. (2013). Retrieved from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (2022). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (2012). Retrieved from [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction - Beilstein Journals. (2011). Retrieved from [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.).
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents. (n.d.).
  • CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (2017). Retrieved from [Link]

Sources

pKa Values and Ionization Properties of 4-(4-Methoxyphenyl)pyridin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, biaryl aminopyridines serve as privileged pharmacophores. Specifically, 4-(4-Methoxyphenyl)pyridin-3-amine is a highly versatile building block frequently utilized in the synthesis of advanced kinase inhibitors, including pyrrolo[2,3-b]pyridine derivatives targeting Glycogen Synthase Kinase 3β (GSK-3β)[1].

For application scientists and formulation chemists, understanding the precise ionization properties (pKa) of this molecule is non-negotiable. The pKa dictates the molecule's speciation at physiological pH, governing its aqueous solubility, passive membrane permeability, and the geometry of its hydrogen-bonding interactions within target protein hinge regions. Because experimental literature strictly defining the aqueous pKa of this specific derivative is sparse, this whitepaper synthesizes structural causality, predictive thermodynamics, and self-validating experimental protocols to establish a definitive framework for its ionization profile.

Structural Causality & Electronic Effects

To accurately predict and measure the pKa of 4-(4-Methoxyphenyl)pyridin-3-amine, we must deconstruct its structural micro-environments. The molecule possesses two distinct basic centers: the endocyclic pyridine nitrogen and the exocyclic primary amine.

The Mesomeric Effect and Pyridine Nitrogen Basicity

In an unsubstituted pyridine ring, the lone pair on the nitrogen resides in an sp2 orbital perpendicular to the aromatic π -system, resulting in a baseline pKa of approximately 5.2. The introduction of an amino group at the 3-position fundamentally alters this electronic landscape. The lone pair of the exo-amine is highly delocalized into the π -system of the pyridine ring. This mesomeric (+M) effect drives extra electron density onto the endocyclic ring nitrogen, stabilizing the protonated pyridinium state and raising the pKa to roughly 6.0[2].

The Exo-Amine: A Non-Basic Center

A common misconception in early-stage formulation is the assumption that the primary amine will readily protonate. However, because the exo-amine's lone pair is heavily engaged in resonance with the electron-deficient pyridine ring, it is thermodynamically unavailable for proton capture. Computational consensus and empirical behavior place the pKa of this exo-amine at approximately -1.0[3]. Consequently, at any physiologically or pharmaceutically relevant pH, the exo-amine remains strictly un-ionized.

Biaryl Steric Hindrance and Inductive Modulation

The addition of the 4-(4-methoxyphenyl) substituent introduces competing steric and electronic variables. The steric clash between the C3-amine and the C4-phenyl ring forces a dihedral twist, preventing the two aromatic systems from achieving perfect coplanarity. While this minimizes extended π -conjugation, the electron-donating methoxy group (-OCH3) still exerts a weak inductive/mesomeric pull through the biaryl axis. This subtle increase in electron density further elevates the pKa of the pyridine nitrogen slightly above that of standard 3-aminopyridine[4].

Protonation A Diprotonated State (pH < 0) B Monoprotonated State (pH 1 - 5) Active Cation A->B -H⁺ (Exo-Amine) pKa ~ -1.0 C Free Base (pH > 7) Neutral B->C -H⁺ (Pyridine N) pKa ~ 6.2

Protonation sequence of 4-(4-Methoxyphenyl)pyridin-3-amine highlighting pH-dependent states.

Quantitative Speciation Data

Based on the structural causality outlined above, we can confidently map the predicted ionization constants of 4-(4-Methoxyphenyl)pyridin-3-amine against its structural analogs.

Table 1: Comparative pKa Values of Aminopyridine Derivatives

CompoundEndocyclic N (pKa)Exocyclic N (pKa)Primary Effect Driving pKa Shift
Pyridine 5.2N/ABaseline aromatic basicity
3-Aminopyridine 6.0~ -1.0+M effect from C3-amine[2],[3]
4-Phenylpyridin-3-amine ~6.1 (Pred.)< 0Minor inductive effect from phenyl ring
4-(4-Methoxyphenyl)pyridin-3-amine ~6.2 (Pred.) < 0 +M effect from C3-amine & +I from methoxy group

Note: Due to a pKa of ~6.2, 4-(4-Methoxyphenyl)pyridin-3-amine exists predominantly (>90%) as a neutral free base at the physiological pH of 7.4.

Self-Validating Experimental Protocol: Cosolvent UV-Vis Titration

Because 4-(4-Methoxyphenyl)pyridin-3-amine is highly lipophilic, standard aqueous potentiometric titrations will fail due to compound precipitation before the inflection point is reached. To circumvent this, a Cosolvent UV-Vis Spectrophotometric Titration utilizing Yasuda-Shedlovsky extrapolation is required.

To ensure the scientific integrity of the result, this protocol is designed as a self-validating system . It relies on the presence of isosbestic points to confirm phase purity and uses a known reference standard to validate the extrapolation mathematics.

Step-by-Step Methodology
  • System Calibration (The Validation Step):

    • Prepare a 50 µM stock of standard 3-aminopyridine (known pKa = 6.0[2]) in HPLC-grade Methanol.

    • Run the titration workflow (Steps 2-4) to ensure the extrapolated aqueous pKa matches the literature value within ±0.05 units. Proceed to the unknown only if calibration passes.

  • Analyte Preparation:

    • Dissolve 4-(4-Methoxyphenyl)pyridin-3-amine in 100% Methanol to create a 1 mM stock solution.

  • Buffer Matrix Generation:

    • Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0 in 0.5 pH increments.

  • Cosolvent Titration:

    • Mix the methanolic stock with the aqueous buffers to create three distinct cosolvent ratios (e.g., 30%, 40%, and 50% Methanol by volume) for each pH point. The final concentration of the analyte should be ~50 µM.

  • Spectrophotometric Scanning:

    • Record the UV-Vis spectra from 200 nm to 400 nm for all samples.

    • Critical Check: Verify the presence of sharp isosbestic points in the overlay spectra. If isosbestic points are blurred, it indicates aggregation or precipitation, and the data must be discarded.

  • Yasuda-Shedlovsky Extrapolation:

    • Plot the apparent pKa (pSKa) obtained at each methanol concentration against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures.

    • Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 at 25°C) to determine the true aqueous thermodynamic pKa.

Workflow Step1 1. System Calibration (Run 3-Aminopyridine Standard) Step2 2. Analyte Stock Prep (Compound in 100% Methanol) Step1->Step2 Calibration Passed Step3 3. Cosolvent Matrix Mixing (30%, 40%, 50% MeOH across pH 2-10) Step2->Step3 Step4 4. UV-Vis Spectrophotometry (Verify Isosbestic Points 200-400 nm) Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation (Calculate True Aqueous pKa) Step4->Step5 Phase Purity Confirmed

Self-validating UV-Vis spectrophotometric workflow for lipophilic pKa determination.

Implications for Drug Development

The ionization profile of 4-(4-Methoxyphenyl)pyridin-3-amine dictates its utility in medicinal chemistry.

Target Binding and Kinase Inhibition: In the development of kinase inhibitors (such as targeting GSK-3β for Alzheimer's disease), the aminopyridine core frequently acts as the primary hinge-binding motif. The neutral state of the pyridine nitrogen (which predominates at pH 7.4 due to its pKa of ~6.2) acts as a critical hydrogen bond acceptor, while the adjacent exo-amine acts as a hydrogen bond donor. For example, in novel pyrrolo[2,3-b]pyridine compounds, the 4-phenylpyridine moiety is engineered to form stable hydrogen bonds with specific residues like LYS-85 in the kinase hinge region[1].

Pharmacokinetics (PK): Because the molecule is primarily un-ionized in the blood plasma (pH 7.4), it exhibits high lipophilicity ( logD7.4​≈logP ). This facilitates excellent passive diffusion across lipid bilayers, including the blood-brain barrier (BBB), which is a strict requirement for neurodegenerative disease therapeutics[1]. However, formulation scientists must account for its reduced solubility in neutral aqueous media by utilizing salt forms (e.g., hydrochloride salts) that leverage the protonated state at lower pH during gastric absorption.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Science Publishing Group URL
  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?
  • 3-Aminopyridine | C5H6N2 | CID 10009 PubChem URL
  • PMC (National Institutes of Health)

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(4-Methoxyphenyl)pyridin-3-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Methoxyphenyl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a substituted aminopyridine core, is a key pharmacophore in various biologically active molecules. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of such biaryl compounds, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3] This application note provides a detailed protocol for the synthesis of 4-(4-Methoxyphenyl)pyridin-3-amine, leveraging a strategic two-step approach involving a Suzuki-Miyaura coupling followed by a nitro group reduction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Strategic Approach: A Two-Step Synthesis

A direct Suzuki-Miyaura coupling of a halogenated 3-aminopyridine can be challenging due to potential side reactions involving the amino group.[1] To circumvent this, a more robust and higher-yielding strategy is employed. This involves:

  • Suzuki-Miyaura Coupling: Reaction of a suitable 4-halo-3-nitropyridine with (4-methoxyphenyl)boronic acid. The electron-withdrawing nitro group can enhance the reactivity of the pyridine ring towards the coupling reaction.

  • Nitro Group Reduction: Subsequent reduction of the nitro group to the desired amine.

This sequence ensures a clean and efficient synthesis of the target compound.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2][4] The generally accepted mechanism involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-halo-3-nitropyridine) to form a palladium(II) complex. The reactivity of the halide in this step follows the order I > Br > Cl.[5]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.[4]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Experimental Protocol

Part 1: Suzuki-Miyaura Coupling of 4-Chloro-3-nitropyridine with (4-Methoxyphenyl)boronic acid

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-Chloro-3-nitropyridine (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine, (4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4-(4-methoxyphenyl)-3-nitropyridine.

Part 2: Reduction of 4-(4-Methoxyphenyl)-3-nitropyridine

Several methods can be employed for the reduction of the nitro group.[6][7][8] A common and effective method using iron powder in acidic medium is described below.

Materials:

  • 4-(4-Methoxyphenyl)-3-nitropyridine (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.0 equiv)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-methoxyphenyl)-3-nitropyridine in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder and ammonium chloride to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Separation and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Final Product: Concentrate the organic layer under reduced pressure to yield the crude 4-(4-Methoxyphenyl)pyridin-3-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Data and Characterization

Table 1: Summary of Reagents and Expected Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.54Starting Material
(4-Methoxyphenyl)boronic acidC₇H₉BO₃151.96Coupling Partner
4-(4-Methoxyphenyl)-3-nitropyridineC₁₂H₁₀N₂O₃230.22Intermediate
4-(4-Methoxyphenyl)pyridin-3-amineC₁₂H₁₂N₂O200.24Final Product

Expected Characterization Data for 4-(4-Methoxyphenyl)pyridin-3-amine:

  • ¹H NMR: Peaks corresponding to the aromatic protons on both the pyridine and methoxyphenyl rings, the methoxy group protons, and the amine protons.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the product (200.24).

  • Appearance: Typically a solid at room temperature.[9]

Visualizing the Workflow

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Ar = 3-nitropyridin-4-yl, X = Cl) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Ar' = 4-methoxyphenyl) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Reduction Start 4-Chloro-3-nitropyridine + (4-Methoxyphenyl)boronic acid Reaction1 Pd(OAc)₂, PPh₃, K₂CO₃ 1,4-Dioxane/H₂O, 90°C Start->Reaction1 Intermediate 4-(4-Methoxyphenyl)-3-nitropyridine Reaction1->Intermediate Reaction2 Fe, NH₄Cl Ethanol/H₂O, Reflux Intermediate->Reaction2 Product 4-(4-Methoxyphenyl)pyridin-3-amine Reaction2->Product

Caption: Two-step synthesis of the target compound.

Conclusion

The described two-step synthetic protocol, commencing with a Suzuki-Miyaura coupling of 4-chloro-3-nitropyridine and (4-methoxyphenyl)boronic acid, followed by a robust nitro group reduction, presents an efficient and reliable method for the preparation of 4-(4-Methoxyphenyl)pyridin-3-amine. This strategic approach mitigates potential side reactions and is amenable to scale-up, providing a valuable methodology for researchers in the fields of medicinal chemistry and materials science.

References

  • Organic Syntheses. 3-aminopyridine. [Link]

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]

  • Google Patents.
  • Chem-Impex. 4-(4-Methoxyphenyl)pyridine. [Link]

  • ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Eureka | Patsnap. Preparation method of 2-amino-3-nitro pyridine. [Link]

  • SigmaAldrich.cn. N-(4-Methoxyphenyl)pyridin-3-amine | 562085-85-2. [Link]

  • Chemsrc. 4-(4-Methoxyphenyl)pyridin-3-amine | CAS#:1374664-80-8. [Link]

  • PubChem - NIH. 4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813. [Link]

  • PubChemLite. Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-. [Link]

  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PMC. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]

  • ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Note: Protocol for the Reduction of 4-(4-Methoxyphenyl)-3-nitropyridine to Amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 3-nitropyridines to 3-aminopyridines is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals[1]. Specifically, 4-(4-methoxyphenyl)-3-nitropyridine is a highly valuable building block; it features both a basic pyridine nitrogen and an electron-donating methoxy group, making it an ideal intermediate for biaryl-substituted drug scaffolds[2].

As a Senior Application Scientist, I have designed this protocol to address the specific chemical nuances of this substrate. The pyridine ring can coordinate with transition metals, occasionally slowing catalytic cycles, while the 4-methoxy ether requires orthogonal protection against harsh acidic cleavage. This guide provides two field-proven, self-validating methodologies: Catalytic Hydrogenation (Pd/C) for clean, scalable synthesis[3], and Iron-Mediated Reduction (Fe/NH₄Cl) as a robust, pressure-free alternative[4].

Mechanistic Insights & Causality

To ensure a self-validating experimental setup, one must understand the causality behind the reaction progression. The reduction of the nitro group (-NO₂) to an amine (-NH₂) is a six-electron process that proceeds through distinct intermediates.

  • Nitroso Formation: The nitro group is first reduced to a nitroso intermediate (-NO).

  • Hydroxylamine Formation: Further reduction yields a hydroxylamine intermediate (-NHOH).

  • Amine Formation: The final cleavage of the N-O bond yields the primary amine (-NH₂).

Analytical Self-Validation: If the reaction is prematurely quenched or the catalyst is poisoned, the hydroxylamine intermediate will persist. This can be detected via LCMS (M+16 mass units relative to the product). If this occurs, the system validates its own incomplete status, dictating that you must re-pressurize with H₂ or add additional reducing equivalents.

Mechanism A 4-(4-methoxyphenyl) -3-nitropyridine B Nitroso Intermediate (-NO) A->B +2e-, +2H+ -H2O C Hydroxylamine Intermediate (-NHOH) B->C +2e-, +2H+ D 4-(4-methoxyphenyl) pyridin-3-amine C->D +2e-, +2H+ -H2O

Mechanistic pathway of nitro reduction to amine via nitroso and hydroxylamine intermediates.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of the most common reduction strategies for this class of molecules.

MethodReagentsSolvent SystemTemp (°C)Time (h)Typical YieldKey Advantage / Disadvantage
A. Catalytic Hydrogenation 10% Pd/C, H₂ (1-3 atm)MeOH / EtOAc (1:1)20–252–485–95%Advantage: Atom economical, clean workup. Disadvantage: Requires H₂ pressure setup.
B. Iron Reduction Fe powder, NH₄ClEtOH / H₂O (3:1)80 (Reflux)1–380–90%Advantage: No pressure equipment needed. Disadvantage: Generates iron oxide waste.
C. Stannous Chloride SnCl₂·2H₂OEtOH / HCl702–470–80%Advantage: Highly specific. Disadvantage: Heavy metal waste, risk of ether cleavage.

Experimental Protocols

Workflow cluster_methods Reduction Strategies SM Starting Material (3-Nitropyridine derivative) MethA Method A: Pd/C, H2 (MeOH/EtOAc, rt) SM->MethA MethB Method B: Fe, NH4Cl (EtOH/H2O, 80°C) SM->MethB Workup Workup & Filtration (Celite pad, Solvent Removal) MethA->Workup MethB->Workup Purification Purification (Acid-Base Extraction / Silica Gel) Workup->Purification Product Pure 3-Aminopyridine Product Purification->Product

Experimental workflow comparing catalytic hydrogenation and iron-mediated reduction strategies.

Method A: Catalytic Hydrogenation (Pd/C)

This is the industry-standard method for non-halogenated substrates, prized for its clean reaction profile and simple workup[3].

  • Preparation: In a clean, dry pressure vessel (or a round-bottom flask equipped with a double-balloon), dissolve 4-(4-methoxyphenyl)-3-nitropyridine (1.0 equiv, 10 mmol, 2.30 g) in a 1:1 mixture of Methanol and Ethyl Acetate (40 mL).

    • Causality Insight: EtOAc ensures the biaryl substrate remains fully solubilized, while MeOH facilitates the necessary proton transfer during the reduction cycle.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to substrate, 0.23 g) under a strict inert atmosphere (N₂ or Ar).

    • Safety Note: Pd/C is highly pyrophoric. Never add dry catalyst to a methanol-rich vapor space without inert gas blanketing to prevent auto-ignition.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times. Pressurize to 1–3 atm. Stir vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LCMS. The reaction typically completes in 2–4 hours. The product will appear as a highly fluorescent spot under 254 nm UV light.

  • Workup: Flush the system thoroughly with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the colloidal Pd/C catalyst. Wash the pad thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-(4-methoxyphenyl)pyridin-3-amine. Purify via recrystallization or flash chromatography if trace impurities remain.

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

This method is highly recommended for laboratories lacking pressure reactors or when the substrate contains functional groups susceptible to over-reduction[4].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 equiv, 10 mmol, 2.30 g) in Ethanol (30 mL) and Water (10 mL). Add Ammonium Chloride (NH₄Cl, 5.0 equiv, 50 mmol, 2.67 g).

  • Activation & Reduction: Add activated Iron powder (Fe, 325 mesh, 8.0 equiv, 80 mmol, 4.47 g) in portions.

    • Causality Insight: NH₄Cl acts as a mild proton source that continuously activates the iron surface without lowering the pH drastically. Avoiding strong acids (like HCl or HBr) is critical here to prevent the cleavage of the acid-sensitive 4-methoxy ether.

  • Heating: Heat the vigorously stirred suspension to 80 °C (reflux) for 1–3 hours. The mixture will turn dark brown/black due to the formation of iron oxides (Fe₃O₄).

  • Workup: Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron residues. Wash the filter cake with hot Ethanol (2 × 20 mL) and EtOAc (2 × 20 mL).

  • Extraction: Concentrate the filtrate to remove the ethanol. Dilute the remaining aqueous residue with saturated NaHCO₃ (20 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target amine.

References

  • Title: 4-(4-Methoxyphenyl)
  • Source: orgsyn.
  • Title: Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes (NIH)
  • Title: Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes (RSC)

Sources

Application Note: Optimized Reaction Conditions for the Synthesis of 4-Arylpyridin-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Medicinal Chemistry

The 4-arylpyridin-3-amine motif is a privileged pharmacophore and a highly versatile synthetic intermediate. It serves as the foundational building block for complex polycyclic systems, including β -carbolines, canthin-4-ones, and pyrido[3,4-c]pyridazines. Notably, this scaffold has been instrumental in the discovery of allosteric inhibitors targeting polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2, demonstrating its critical value in modern drug discovery and development [1].

The most robust method for constructing these scaffolds is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-4-halopyridines (chloro, bromo, or iodo) with arylboronic acids. However, the presence of the unprotected primary amine introduces specific mechanistic hurdles that require precise optimization.

Mechanistic Rationale & E-E-A-T Insights

Synthesizing 4-arylpyridin-3-amines via cross-coupling presents unique electronic and steric challenges that dictate our experimental choices:

  • Electronic Deactivation : The strong electron-donating effect of the C3-amino group increases the electron density of the pyridine ring. This raises the activation energy required for the oxidative addition of the C4-halogen bond to the Pd(0) species, making it the rate-limiting step.

  • Catalyst Poisoning via Chelation : The free, unprotected primary amine ( −NH2​ ) can act as a competitive bidentate or monodentate ligand. It can coordinate with the palladium center, displacing the intended phosphine ligands and stalling the catalytic cycle.

  • Competing Buchwald-Hartwig Amination : Under basic cross-coupling conditions, the primary amine can undergo undesired intramolecular or intermolecular C-N coupling, leading to oligomerization or degradation [2].

The Strategic Solution: To overcome these barriers, the protocol necessitates highly active, sterically demanding, and electron-rich phosphine ligands. Bidentate ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or bulky monodentate biaryl phosphines (e.g., XPhos) are optimal. They accelerate the rate-limiting oxidative addition, while their steric bulk physically prevents the −NH2​ group from coordinating to the palladium center. Furthermore, utilizing a biphasic solvent system (Dioxane/ H2​O ) with a water-soluble base ( K3​PO4​ or Na2​CO3​ ) facilitates rapid transmetalation while keeping the boronic acid soluble and reactive.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 3-Amino-4-halopyridine PdII Pd(II) Complex [3-Amino-4-pyridyl-Pd(L)n-X] OxAdd->PdII Transmet Transmetalation (Aryl-B(OH)2 + Base) PdII->Transmet PdII_Aryl Diaryl Pd(II) Complex [3-Amino-4-pyridyl-Pd(L)n-Aryl] Transmet->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Arylpyridin-3-amine Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling optimized for 3-amino-4-halopyridines.

Experimental Workflow & Protocols

The following self-validating protocol describes the optimized synthesis of 4-arylpyridin-3-amines from 3-amino-4-bromopyridine. This system is designed with built-in quality control checks to ensure reproducibility.

Step-by-Step Methodology

Step 1: Preparation & Rigorous Degassing

  • Action : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-amino-4-bromopyridine (1.0 equiv) and the corresponding arylboronic acid (1.2 to 1.5 equiv). Add a solvent mixture of 1,4-Dioxane and deionized H2​O (4:1 v/v, 0.2 M concentration). Degas the mixture by sparging with argon for 15 minutes.

  • Causality : Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligand. The 4:1 Dioxane/Water ratio ensures maximum solubility for both the organic substrates and the inorganic base.

Step 2: Catalyst & Base Addition

  • Action : Add K3​PO4​ (2.5 equiv) and the palladium catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Seal the flask and flush with argon for an additional 2 minutes.

  • Causality : K3​PO4​ is a sufficiently strong base to form the reactive trihydroxyboronate intermediate required for transmetalation, but mild enough to prevent the degradation of the halopyridine. The dppf ligand's bite angle and steric profile prevent the free amine from poisoning the Pd center.

Step 3: Heating & Reaction Monitoring (Self-Validation)

  • Action : Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–12 hours.

  • Validation Check : Monitor the reaction via LC-MS or TLC (EtOAc/Hexane 1:1). The disappearance of the 3-amino-4-bromopyridine peak and the emergence of a highly UV-active product spot confirms the catalytic cycle is active. If starting material persists after 6 hours, spike with an additional 0.02 equiv of catalyst and 0.5 equiv of boronic acid.

Step 4: Workup & Extraction

  • Action : Cool the mixture to room temperature. Dilute with water to dissolve any precipitated salts and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality : Removing water-soluble boronic acid byproducts and inorganic salts early prevents streaking during chromatography.

Step 5: Purification

  • Action : Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 95:5).

Workflow Prep Degassing Solvent (Dioxane/H2O) Reagents Add Substrates & Base (K3PO4) Prep->Reagents Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) Reagents->Catalyst Heat Reflux / Heating (90 °C, 4-12 h) Catalyst->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Chromatography (Silica Gel) Workup->Purify

Experimental workflow for the synthesis and purification of 4-arylpyridin-3-amines.

Quantitative Data Presentation: Condition Optimization

The following table summarizes the optimization landscape for the cross-coupling of 3-amino-4-bromopyridine. Yields demonstrate the critical importance of ligand selection in overcoming catalyst poisoning.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9035%Low yield; catalyst poisoned by free −NH2​ group due to lack of steric bulk.
2 Pd(OAc)2​ / PPh3​ K2​CO3​ DMF10020%Significant dehalogenation and boronic acid homocoupling observed.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 9078%Bidentate ligand prevents amine coordination; clean conversion.
4 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane / H2​O 90 85% Optimal: Bulky, electron-rich ligand accelerates oxidative addition.

Note: Yields represent isolated yields after silica gel chromatography. Entry 4 represents the optimal conditions for sterically hindered or electronically deactivated arylboronic acids.

References

  • Moustakim, M., Riedel, K., Schuller, M., Gehring, A. P., Monteiro, O. P., Martin, S. P., Fedorov, O., Heer, J., Dixon, D. J., Elkins, J. M., Knapp, S., Bracher, F., & Brennan, P. E. (2018). "Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2." Bioorganic & Medicinal Chemistry, 26(11), 2965-2972.[Link]

  • Koyioni, M., Kourtellaris, A., & Koutentis, P. A. (2024). "Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction." The Journal of Organic Chemistry, 89(9), 6444-6455.[Link]

Application Note: 4-(4-Methoxyphenyl)pyridin-3-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, SAR Strategy, and Self-Validating Assay Protocols

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires core scaffolds that achieve high ligand efficiency while providing versatile vectors for structural elaboration. The 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8) scaffold has emerged as a highly tractable pharmacophore in oncology and fibrotic disease research [1]. This application note details the mechanistic rationale for utilizing this scaffold, presents a framework for structure-activity relationship (SAR) profiling, and provides field-proven, self-validating protocols for evaluating its derivatives in both biochemical and cellular environments.

Mechanistic Rationale: The Pyridin-3-amine Core

In kinase drug discovery, the hinge-binding region of the ATP pocket is the primary anchor point. The pyridin-3-amine core is uniquely suited for this role due to its distinct hydrogen-bonding profile [2]:

  • Hinge Anchoring: The pyridine nitrogen acts as a potent hydrogen bond acceptor, typically interacting with the backbone amide (e.g., the Met residue) of the kinase hinge region. Simultaneously, the 3-amino group serves as a hydrogen bond donor to the adjacent backbone carbonyl (e.g., Glu or Leu). This dual-interaction mimics the adenine ring of ATP.

  • Hydrophobic Probing: The 4-(4-methoxyphenyl) moiety is strategically positioned to project into the hydrophobic pocket adjacent to the ATP-binding site. Depending on the specific kinase (e.g., MNK1, DDR1, or Aurora kinases), this vector can interact with the gatekeeper residue or extend into the deep DFG-out pocket, allowing for the design of both Type I (active conformation) and Type II (inactive conformation) inhibitors [3].

  • Overcoming Paradoxical Activation: In kinases like MNK1/2, traditional ATP-competitive inhibitors often trap the kinase in a pseudo-active state, leading to paradoxical priming. Pyridin-3-amine derivatives have been shown to bind the inactive conformation, interacting with the specific DFD motif to bypass this oncogenic feedback loop [1].

Pathway MAPK MAPK / ERK MNK MNK1 / MNK2 MAPK->MNK Phosphorylates eIF4E eIF4E (Ser209) MNK->eIF4E Phosphorylates Inhibitor Pyridin-3-amine Scaffold Inhibitor->MNK Blocks (ATP-competitive) Translation Oncogenic Translation eIF4E->Translation Promotes

Figure 1: Mechanism of action for pyridin-3-amine inhibitors targeting the MNK1/eIF4E oncogenic translation pathway.

SAR Profiling & Data Presentation

When derivatizing the 4-(4-Methoxyphenyl)pyridin-3-amine scaffold, modifications at the 3-amino group (e.g., converting to amides or ureas) and substitutions on the methoxyphenyl ring dictate kinase selectivity. Below is a representative SAR data summary demonstrating how structural tuning shifts the selectivity profile across a panel of oncology targets.

Table 1: Representative Kinase Inhibition Profiling (IC₅₀ in nM)

Compound IDModification to Core ScaffoldMNK1 IC₅₀Aurora A IC₅₀DDR1 IC₅₀Selectivity Driver
Cmpd-01 Unmodified Core4501200850Baseline hinge binding
Cmpd-02 3-NH₂ converted to Pyrazole-urea12 >5000410H-bond network in MNK1 DFD motif
Cmpd-03 4-Methoxy replaced with 4-CF₃89045 110Halogen interaction with Aurora A
Cmpd-04 3-NH₂ converted to Azetidine>10008008 Type-II binding in DDR1 DFG-out

Note: Data represents summarized trends based on structural activity relationships of pyridin-3-amine derivatives [1][2][3].

Experimental Protocols

To ensure rigorous validation of synthesized derivatives, the following protocols employ a self-validating architecture. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screening and NanoBRET for cellular target engagement.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the biochemical IC₅₀ of scaffold derivatives. TR-FRET is chosen over standard luminescence to eliminate compound autofluorescence artifacts, a common issue with highly conjugated aromatic scaffolds.

Reagents & Materials:

  • Recombinant Kinase (e.g., MNK1 or DDR1)

  • Fluorescein-labeled Tracer (ATP-competitive)

  • Europium-labeled Anti-Tag Antibody

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase buffer fresh. Causality: DTT is critical to prevent the oxidation of catalytic cysteines, which would artificially lower kinase activity. Brij-35 prevents hydrophobic compounds from aggregating and forming promiscuous micelles.

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of the test compounds in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo). Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced kinase denaturation.

  • Kinase Addition: Add 5 µL of the recombinant kinase (at 2X final assay concentration) to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding Type II inhibitors to reach equilibrium before the tracer competes for the site.

  • Tracer/Antibody Addition: Add 5 µL of a mixture containing the Fluorescein-Tracer and Europium-Antibody.

  • Incubation & Reading: Incubate for 60 minutes. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation/QC: Calculate the Z'-factor using DMSO-only (max signal) and a known pan-kinase inhibitor like Staurosporine at 10 µM (min signal). Acceptance criteria: Z' > 0.6.

Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: To verify that the inhibitor penetrates the cell membrane and binds the target kinase in the presence of physiological ATP concentrations (~1-5 mM).

Reagents & Materials:

  • HEK293 cells transfected with NanoLuc-Kinase fusion plasmid.

  • Cell-permeable NanoBRET Tracer.

  • NanoBRET Extracellular NanoLuc Inhibitor.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells expressing the NanoLuc-kinase fusion into a 96-well white tissue culture plate at 2x10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Tracer Titration (Optimization): Prior to compound testing, perform a tracer titration to determine the K_d,app. Causality: Using the tracer at its K_d,app ensures the assay is sensitive enough to detect competitive displacement by the test compound without requiring artificially high compound concentrations.

  • Compound Treatment: Add the test compound (serial dilution) and the NanoBRET Tracer. Incubate for 2 hours.

  • Substrate Addition: Add the NanoBRET substrate and the Extracellular NanoLuc Inhibitor. Causality: The extracellular inhibitor quenches any signal from dead cells or secreted NanoLuc, ensuring the BRET signal is strictly intracellular.

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the cellular IC₅₀.

Workflow N1 Scaffold Validation N2 TR-FRET Screening N1->N2 N3 SAR Optimization N2->N3 N4 NanoBRET Cell Assay N3->N4

Figure 2: Linear workflow for the validation and optimization of pyridin-3-amine kinase inhibitors.

References

  • Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor PubMed (National Institutes of Health) URL:[Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition PubMed Central (National Institutes of Health) URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application Note: Strategic Functionalization of the Amino Group in 4-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Context

The compound 4-(4-Methoxyphenyl)pyridin-3-amine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic therapeutics. However, functionalizing its primary amino group presents unique synthetic challenges dictated by its specific molecular architecture.

Unlike standard aliphatic amines or simple anilines, the 3-amino group in this molecule is electronically deactivated by the inductive pull of the electron-withdrawing pyridine ring[1][2]. Furthermore, the bulky 4-(4-methoxyphenyl) substituent at the adjacent ortho-position creates a severe steric shield, restricting the trajectory of incoming electrophiles. Successful functionalization requires protocols that specifically overcome this dual electronic and steric deactivation.

MolecularContext Py Pyridine Ring (Electron Withdrawing) NH2 3-Amino Group (Target Site) Py->NH2 Inductive Pull (Reduces Nucleophilicity) Aryl 4-(4-Methoxyphenyl) Group (Steric Shield) Aryl->NH2 Ortho-Steric Hindrance

Fig 1: Electronic and steric factors influencing the 3-amino group reactivity.

Validated Workflows for Amine Functionalization

Workflow A: Reductive Amination (Alkyl Functionalization)

Mechanistic Causality: Direct alkylation of 3-aminopyridines with alkyl halides frequently results in poor yields or over-alkylation due to the competing nucleophilicity of the pyridine ring nitrogen, which can form undesired pyridinium salts[1]. Reductive amination is the superior alternative. However, because the 3-amino group is electronically deactivated, imine formation is the rate-limiting step. To overcome this, Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Brønsted acids (e.g., acetic acid) are employed to activate the carbonyl carbon and drive imine condensation[1][2][3]. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild, tolerates acidic environments, and selectively reduces the iminium intermediate without reducing the unreacted carbonyl[1][2].

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv) and the target aldehyde or ketone (2.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M solution[1].

  • Activation: Sequentially add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) via syringe. Stir the slurry for 1 hour at ambient temperature to ensure complete imine/iminium formation[1]. (Note: Alternatively, 25% v/v acetic acid can be used for less sterically demanding aldehydes[3]).

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3, 3.0 equiv) over 15 minutes to control the mild exotherm[1].

  • Monitoring: Stir the reaction for 12–24 hours at ambient temperature. Monitor progression via Thin Layer Chromatography (TLC); the product typically exhibits an Rf of ~0.20–0.30 in 1:1 ethyl acetate/hexanes[1].

  • Work-up: Quench the reaction by the slow, dropwise addition of a 20% (w/v) aqueous NaOH solution or saturated NaHCO3 to neutralize the acid and decompose excess hydride[1]. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting secondary amine via silica gel flash chromatography.

Workflow B: Buchwald-Hartwig Cross-Coupling (Aryl Functionalization)

Mechanistic Causality: The synthesis of diarylamines from 4-(4-Methoxyphenyl)pyridin-3-amine cannot be achieved via standard nucleophilic aromatic substitution (SNAr) unless the electrophile is highly activated. The Buchwald-Hartwig cross-coupling protocol utilizes a palladium catalyst to facilitate C-N bond formation under mild conditions[4][5][6]. Given the steric bulk of the 4-(4-methoxyphenyl) group, employing a bidentate phosphine ligand with a large bite angle, such as Xantphos, or a sterically demanding monodentate ligand is critical. These ligands accelerate the reductive elimination step and prevent the catalyst from being trapped in a stable palladium-amido resting state[5][6][7].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product RedElim->Product

Fig 2: Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv), the aryl bromide/iodide (1.2 equiv), Pd2(dba)3 (2–5 mol%), Xantphos ligand (4–10 mol%), and sodium tert-butoxide (NaOtBu) or Cs2CO3 (1.5 equiv)[4][7][8].

  • Degassing (Critical Step): Seal the tube, evacuate, and backfill with inert gas (Argon or N2). Repeat this cycle three times to rigorously exclude oxygen, which rapidly deactivates the Pd(0) catalyst[8].

  • Solvent Addition: Inject anhydrous, degassed toluene or 1,4-dioxane via a syringe to achieve a 0.2 M concentration.

  • Heating: Heat the reaction mixture with vigorous stirring to 80–110 °C for 12–18 hours[8].

  • Work-up: Cool the mixture to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride[8]. Dilute with ethyl acetate and filter the entire mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-aryl derivative[4].

Workflow C: Catalytic Amidation (Acyl Functionalization)

Mechanistic Causality: Acylation of 3-aminopyridines yields highly stable amide derivatives. While standard aliphatic amines react rapidly with acid chlorides, the diminished nucleophilicity of this specific 3-aminopyridine necessitates the use of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DMAP reacts with the acid chloride to form a highly electrophilic acylpyridinium intermediate. A stoichiometric base (e.g., triethylamine or pyridine) is required to neutralize the generated HCl, preventing the protonation of the pyridine core, which would otherwise halt the reaction[9].

Step-by-Step Protocol:

  • Preparation: Dissolve 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv) in anhydrous DCM (0.3 M).

  • Base & Catalyst Addition: Add triethylamine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Dropwise, add the desired acid chloride or acetic anhydride (1.2 equiv)[9].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the solution with additional DCM. Wash sequentially with water and saturated aqueous sodium chloride (brine)[9].

  • Isolation: Separate the organic layer, dry over magnesium sulfate (MgSO4), and concentrate on a rotary evaporator. Recrystallize the crude amide from a hexanes/ethyl acetate mixture[9].

Comparative Data Presentation

The following table summarizes the quantitative expectations and strategic choices for the functionalization of 4-(4-Methoxyphenyl)pyridin-3-amine based on the protocols described above.

Functionalization TypeTarget ProductReagents / CatalystsKey Mechanistic ChallengeTypical Yield Range
Reductive Amination Secondary Alkyl AmineAldehyde/Ketone, TMSOTf or AcOH, NaBH(OAc)3Slow imine formation due to low nucleophilicity[1].40% – 84%[1][2]
Buchwald-Hartwig Secondary Aryl AmineAryl Halide, Pd2(dba)3, Xantphos, NaOtBuSteric hindrance blocking reductive elimination[5][7].42% – 96%[7]
Catalytic Amidation AmideAcid Chloride/Anhydride, Et3N, DMAPHCl byproduct protonating the pyridine core[9].60% – 83%[9]

Sources

Application Note: Reagents and Protocols for the Acylation of 4-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the functionalization of highly deactivated and sterically hindered scaffolds. 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8) [1] represents a particularly challenging substrate for amide bond formation. As a 3-aminopyridine derivative, its nucleophilicity is intrinsically dampened by the electron-withdrawing nature of the pyridine ring. Furthermore, the presence of the bulky 4-methoxyphenyl group at the adjacent ortho-position (C4) imposes a severe steric penalty, rendering standard amidation protocols (such as standard EDC/HOBt coupling) highly inefficient.

This application note provides a comprehensive guide to selecting the appropriate reagents and executing optimized protocols for the successful acylation of 4-(4-Methoxyphenyl)pyridin-3-amine. By leveraging hyper-reactive coupling agents (e.g., HATU) and nucleophilic catalysts (e.g., DMAP), researchers can overcome these kinetic barriers to achieve high-yielding amide bond formations.

Mechanistic Insights: The Causality of Low Reactivity

To design a successful acylation protocol, one must first understand the dual kinetic barriers inherent to 4-(4-Methoxyphenyl)pyridin-3-amine:

  • Electronic Deactivation: The lone pair of electrons on the C3-amino group is delocalized into the π -deficient pyridine ring. This resonance effect significantly reduces the electron density on the exocyclic nitrogen, lowering its nucleophilicity compared to standard anilines or aliphatic amines [2].

  • Steric Hindrance: The biphenyl-like kinked axis created by the 4-(4-methoxyphenyl) substituent creates a sterically demanding pocket around the C3-amine. Incoming activated acyl species must navigate this bulky microenvironment to reach the transition state.

Because of these factors, the activation energy ( ΔG‡ ) for the nucleophilic attack is unusually high. Standard activated esters (like those formed by EDC/HOBt) often decompose or undergo side reactions before the sluggish amine can successfully attack [3]. Therefore, the system requires either ultra-reactive electrophiles (acyl chlorides with DMAP) or premium uronium-based coupling agents (HATU) that form highly reactive OAt-active esters [4].

Reagent Selection and Quantitative Comparison

The selection of the acylation reagent dictates the reaction pathway, the required thermal energy, and the purification strategy. Table 1 summarizes the performance metrics of common acylation systems when applied to sterically hindered 3-aminopyridines.

Table 1: Comparative Efficacy of Acylation Reagents for Hindered 3-Aminopyridines

Reagent SystemActivation MechanismSteric TolerancePrimary ByproductsTypical YieldBest Application
Acyl Chloride + DMAP Acylpyridinium intermediateVery HighHCl (salt), DMAP75–95%Simple aliphatic/aryl acylations.
HATU + DIPEA OAt-active esterVery HighTMU, HOAt70–90%Complex, chiral, or sensitive carboxylic acids.
T3P + Pyridine Phosphonic anhydrideModerateWater-soluble phosphates50–70%Scale-up reactions requiring easy workup.
EDC + HOBt O-acylisoureaLowUrea derivative, HOBt< 40%Not recommended for this specific substrate.

Workflows and Pathway Visualizations

To ensure a self-validating experimental design, the choice of protocol must align with the nature of the acyl donor. Below is the decision matrix and mechanistic pathway for the two most successful strategies.

ReagentSelection Start Acyl Donor Type? AcidChloride Acyl Chloride (Highly Reactive) Start->AcidChloride CarboxylicAcid Carboxylic Acid (Requires Activation) Start->CarboxylicAcid DMAP Protocol A: DMAP + Pyridine/DIPEA AcidChloride->DMAP Direct Addition HATU Protocol B: HATU + DIPEA CarboxylicAcid->HATU Hindered Amine Success1 High Yield Amide DMAP->Success1 Success2 High Yield Amide (Preserves Stereocenters) HATU->Success2

Caption: Decision tree for selecting the optimal acylation protocol for 4-(4-Methoxyphenyl)pyridin-3-amine.

The Role of DMAP (4-Dimethylaminopyridine)

When using acyl chlorides, the addition of catalytic DMAP is non-negotiable for this substrate. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is orders of magnitude more reactive than the parent acyl chloride, effectively forcing the sluggish 4-(4-Methoxyphenyl)pyridin-3-amine to react [2].

DMAPMechanism AcylCl Acyl Chloride Intermediate N-Acylpyridinium Intermediate (Hyper-Reactive) AcylCl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Acylated Product + Regenerated DMAP Intermediate->Product + Amine Amine 4-(4-Methoxyphenyl) pyridin-3-amine Amine->Product

Caption: Mechanistic pathway of DMAP-catalyzed acylation overcoming the activation energy barrier.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific checkpoints to ensure intermediate stability and reaction completion.

Protocol A: DMAP-Catalyzed Acylation via Acyl Chlorides

Use this protocol when the desired acyl group is commercially available as an acyl chloride, or can be easily generated (e.g., via oxalyl chloride).

Reagents & Materials:

  • 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv)

  • Acyl chloride (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • DMAP (0.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Base & Catalyst Addition: Add DIPEA (3.0 equiv) followed by DMAP (0.2 equiv). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.5 equiv) dropwise over 10 minutes. Self-Validation Checkpoint: A slight color change or mild exotherm indicates the formation of the highly reactive N-acylpyridinium intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via LC-MS or TLC. Due to the steric hindrance of the 4-methoxyphenyl group, elevated temperatures (e.g., refluxing in THF) may be required if conversion stalls at <50%.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to yield the pure amide.

Protocol B: HATU-Mediated Amidation of Carboxylic Acids

Use this protocol when coupling complex, sensitive, or chiral carboxylic acids where acyl chloride generation is unfeasible. HATU is specifically chosen over EDC because it generates an OAt-active ester, which is significantly more reactive toward sterically hindered amines [4][5].

Reagents & Materials:

  • Carboxylic Acid (1.2 equiv)

  • 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv)

  • HATU (1.3 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Active Ester Formation: Add HATU (1.3 equiv) in one portion. Stir the mixture at room temperature for 15–30 minutes. Self-Validation Checkpoint: The solution may turn slightly yellow, confirming the formation of the OAt-active ester. Do not wait longer than 30 minutes, as the active ester can slowly degrade.

  • Amine Addition: Add 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv) to the pre-activated mixture.

  • Coupling: Stir the reaction at room temperature for 12–24 hours. If LC-MS indicates incomplete conversion after 12 hours, heat the reaction mixture to 50–60 °C. The steric bulk of the 4-methoxyphenyl group often necessitates this thermal push.

  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (to overcome DMF miscibility) and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography.

Troubleshooting and Optimization

  • Incomplete Conversion: If unreacted 4-(4-Methoxyphenyl)pyridin-3-amine remains, do not simply add more coupling agent. The amine may be trapped in a non-reactive protonated state. Ensure the reaction is strictly anhydrous and verify that a sufficient excess of non-nucleophilic base (DIPEA) is present to keep the amine free-based.

  • Epimerization of Chiral Acids: If using Protocol B with a chiral carboxylic acid and heating is required, monitor for epimerization. If epimerization occurs, switch the solvent from DMF to DCM/DMF mixtures and lower the temperature, compensating with a longer reaction time (up to 48 hours).

References

  • 4-(4-Methoxyphenyl)pyridin-3-amine | CAS#:1374664-80-8 | Chemsrc. Chemsrc. Available at:[Link]

  • Optimizing Peptide Coupling: Key Techniques. JPT. Available at:[Link]

Advanced Application Note: 4-(4-Methoxyphenyl)pyridin-3-amine in Heterocyclic Compound Design and Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Structural Rationale

In modern drug discovery and heterocyclic design, 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8) serves as a highly privileged, pre-organized biaryl building block[1]. Structurally, it features an electron-rich 4-methoxyphenyl group situated ortho to a primary amine on a pyridine core. This specific topology is highly sought after for two primary applications:

  • Late-Stage Heterocyclic Annulation : It serves as an ideal precursor for the synthesis of γ-carbolines (5H-pyrido[4,3-b]indoles) via transition-metal-catalyzed intramolecular C–H amination[2],[3].

  • Kinase Inhibitor Design : The 3-aminopyridine motif is a classic hinge-binding element, while the primary amine acts as a synthetic handle for generating urea- or amide-based Type II kinase inhibitors.

Application I: Synthesis of γ-Carbolines via Pd-Catalyzed Intramolecular C–H Amination

Causality & Mechanistic Insight

Traditional syntheses of γ-carbolines (e.g., Graebe-Ullmann or Fischer indole reactions) require harsh thermal conditions or highly pre-functionalized precursors, which severely limits functional group tolerance[4]. In contrast, Palladium-catalyzed intramolecular C–H amination allows for the direct oxidative cyclization of 4-(4-methoxyphenyl)pyridin-3-amine into 8-methoxy-5H-pyrido[4,3-b]indole[2].

The causality of this design lies in the electronic properties of the substrate. The electron-donating methoxy group on the aryl ring increases the electron density at the ortho-position, significantly accelerating the electrophilic palladation step during C–H bond cleavage[5]. The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle, utilizing Cu(OAc)₂ or O₂ as the terminal oxidant to regenerate the active Pd(II) species and close the catalytic loop[3],[5].

Experimental Protocol: Synthesis of 8-Methoxy-5H-pyrido[4,3-b]indole
  • Preparation : In an oven-dried Schlenk tube, add 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (5 mol %), and Cu(OAc)₂ (2.0 equiv)[3].

  • Solvent Addition : Add anhydrous toluene (5.0 mL) under an ambient atmosphere of O₂.

  • Reaction : Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12–16 hours. The progress should be monitored via TLC.

  • Work-up : Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove metal residues.

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure γ-carboline.

CH_Amination Substrate 4-(4-Methoxyphenyl) pyridin-3-amine Pd_Coord Pd(II)-N Coordination (Intermediate I) Substrate->Pd_Coord + Pd(OAc)2 - HOAc Palladacycle C-H Activation (Palladacycle) Pd_Coord->Palladacycle Electrophilic Palladation Product 8-Methoxy-5H- pyrido[4,3-b]indole Palladacycle->Product Reductive Elimination Regen Pd(0) Oxidation by Cu(OAc)2 / O2 Palladacycle->Regen Releases Pd(0) Regen->Pd_Coord Regenerates Pd(II)

Caption: Pd-catalyzed intramolecular C-H amination cycle for γ-carboline synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the intramolecular C-H amination step, demonstrating the necessity of the Pd/Cu co-catalytic system[3],[5].

EntryCatalyst (mol %)Oxidant (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)Cu(OAc)₂ (2.0)Toluene11082
2Pd(OAc)₂ (5)O₂ (1 atm)DMSO10075
3PdCl₂ (10)PhI(OAc)₂ (1.5)Toluene10045
4NoneCu(OAc)₂ (2.0)Toluene1100 (N.R.)

Application II: Design of Diaryl Urea-Based Type II Kinase Inhibitors

Causality & Mechanistic Insight

Type II kinase inhibitors are designed to stabilize the inactive "DFG-out" conformation of kinases (e.g., VEGFR2, PDGFR, B-Raf). 4-(4-Methoxyphenyl)pyridin-3-amine is a highly modular building block for assembling this class of therapeutics.

  • Pyridine Ring : Acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region.

  • Urea Linker : Synthesized by reacting the 3-amine with an aryl isocyanate. The urea motif provides essential hydrogen-bond donors and acceptors to the conserved glutamate and the DFG aspartate.

  • 4-Methoxyphenyl Group : Projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing binding affinity and overall target selectivity.

Experimental Protocol: Synthesis of 1-(4-(4-Methoxyphenyl)pyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea
  • Preparation : Dissolve 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to act as an acid scavenger and nucleophilic catalyst.

  • Coupling : Cool the mixture to 0 °C and dropwise add 3-(trifluoromethyl)phenyl isocyanate (1.05 equiv).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Precipitation of the highly crystalline urea product is typically observed.

  • Work-up & Purification : Filter the precipitate, wash sequentially with cold DCM (2 x 5 mL) and hexanes (10 mL), and dry under high vacuum to obtain the analytically pure diaryl urea.

KinaseBinding Compound Diaryl Urea Scaffold Hinge Pyridine Nitrogen H-Bond Acceptor (Hinge Region) Compound->Hinge DFG Urea Motif H-Bond Donor/Acceptor (DFG-Out Pocket) Compound->DFG Hydrophobic1 4-Methoxyphenyl Hydrophobic Interaction (Adjacent Pocket) Compound->Hydrophobic1 Hydrophobic2 Trifluoromethylphenyl Deep Allosteric Binding (Hydrophobic Pocket I) Compound->Hydrophobic2

Caption: Pharmacophore mapping of the diaryl urea derivative in the kinase ATP-binding site.

References

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Palladium-Catalyzed Synthesis of Carbazoles via Intramolecular C-H Amination. Journal of the American Chemical Society, 127(42), 14560–14561.

  • Jordan-Hore, J. A., Johansson, C. C. C., Gulias, M., Beck, E. M., & Gaunt, M. J. (2008). Oxidative Pd(II)-Catalyzed C−H Amination to Carbazole Derivatives. Journal of the American Chemical Society, 130(48), 16184–16186.

  • Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. Reports in Organic Chemistry, 4, 1-17.

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Application Note: Advanced One-Pot Synthesis Methods for 3-Amino-4-arylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Scientific Rationale & Mechanistic Insights

The 3-amino-4-arylpyridine scaffold is a highly privileged pharmacophore in modern drug discovery. These structures are critical intermediates in the synthesis of complex alkaloids, such as β-carbolines, which exhibit profound neuropharmacological and antineoplastic activities[1],[2].

Historically, the synthesis of substituted 3-aminopyridines relied on stepwise, linear approaches such as the nitration of pyridine N-oxides followed by cross-coupling and reduction, or the diazotization of aminopyridines. These traditional methods are atom-inefficient and often require the isolation of highly unstable, shock-sensitive diazonium salts, which pose severe safety risks at scale[3].

To circumvent these bottlenecks, Multicomponent Reactions (MCRs) have emerged as the gold standard. By constructing the pyridine core de novo from acyclic or readily cleavable precursors, MCRs offer unparalleled atom economy. A breakthrough one-pot cascade reaction utilizes 3-formylchromones, pyridinium salts, and ammonium acetate to assemble 3-aminopyridines in a single operation[4].

The Causality of Experimental Design

In this MCR, the choice of nitrogen source is critical. Ammonium acetate ( NH4​OAc ) is explicitly selected over aqueous ammonia because the acetate anion acts as an internal buffer. This buffering prevents the premature, uncontrolled degradation of the 3-formylchromone core while providing a steady release of ammonia to initiate the Zincke reaction cascade[4]. The use of microwave (MW) irradiation provides the necessary activation energy to drive the ether-cleavage and subsequent aromatization, drastically reducing the formation of tarry polymeric byproducts that plague conventional heating methods[4],[3].

MCR_Synthesis A 3-Formylchromone (Aryl Source) Mix Microwave Irradiation (120°C, Dioxane/H2O) A->Mix B Pyridinium Salt (Amine Equivalent) B->Mix C NH4OAc (Nitrogen Source) C->Mix Int1 Ether Cleavage & Ring Opening Mix->Int1 Nucleophilic Attack Int2 Zincke Reaction Cascade Int1->Int2 Intermediate Formation Prod 3-Amino-4-arylpyridine (Target Scaffold) Int2->Prod Aromatization

Figure 1. One-pot multicomponent cascade reaction workflow for the de novo assembly of 3-amino-4-arylpyridines.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Visual cues and specific gas evolution markers are integrated to allow scientists to monitor reaction progress without relying solely on offline analytics.

Protocol A: Microwave-Assisted MCR Assembly of 3-Aminopyridines[4]

Objective: Rapid, one-pot synthesis of 3-aminopyridines via a Zincke cascade.

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-formylchromone (1.0 mmol), the designated pyridinium salt (1.2 mmol), and NH4​OAc (3.0 mmol).

  • Solvent Addition: Suspend the reagents in 3.0 mL of a Dioxane/ H2​O (2:1 v/v) mixture. Causality: This specific solvent ratio provides the optimal dielectric constant for microwave energy absorption while fully solubilizing both the organic substrates and inorganic salts[4].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

  • Self-Validation Checkpoint: During the initial heating phase, the solution will turn a deep, vibrant red/orange. This confirms the formation of the open-chain Zincke intermediate. By the end of the 30-minute cycle, the solution must transition to a pale yellow or clear state, visually confirming successful ring-closure and aromatization[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) and extract with EtOAc ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Telescoped Synthesis of 3-Amino-4-arylpyridin-2(1H)-ones[5],[6]

Objective: Synthesis of highly functionalized 2-oxo derivatives via an azlactone/enamine condensation.

  • Condensation: Combine 4-arylidene-2-phenyloxazol-5(4H)-one (10 mmol) and the enamine of ethyl acetoacetate (10 mmol) in a round-bottom flask. Heat the neat mixture at 180 °C for 1.5 hours[5].

  • Cyclization: Cool the mixture to room temperature and carefully add Phosphorus Oxychloride ( POCl3​ , 15 mmol). Heat to 90 °C.

    • Self-Validation Checkpoint: The evolution of HCl gas (detectable via moistened pH paper at the condenser outlet) confirms the dehydrative cyclization into the oxazolo[5,4-b]pyridine intermediate[6],[7].

  • Alkaline Hydrolysis (One-Pot Sequence): Once gas evolution ceases, carefully quench the excess POCl3​ by dropwise addition of ice-cold ethanol. Add a solution of NaOH (30 mmol) in H2​O directly to the vessel. Reflux for 1.5 hours[5].

  • Isolation: Concentrate the mixture to 1/3 of its volume and neutralize with 1M HCl. The target 3-amino-4-arylpyridin-2(1H)-one will precipitate as a crystalline solid[5].

Quantitative Data & Reaction Optimization

The efficiency of the MCR cascade is highly dependent on the solvent matrix and the nitrogen source. Table 1 summarizes the optimization parameters that led to the finalized Protocol A[4].

Table 1. Optimization of the MCR Conditions for 3-Aminopyridine Synthesis

EntrySolvent SystemAdditive / N-SourceTemp (°C) / MethodTime (h)Yield (%)Mechanistic Observation
1EtOH NH3​ (aq)80 (Reflux)12.035Poor aromatization; core degradation.
2DMF NH4​OAc 100 (Thermal)6.058Tarry polymeric byproducts observed.
3Dioxane/ H2​O (2:1) NH4​Cl 120 (MW)0.542Lack of acetate buffering caused low yield.
4 Dioxane/ H2​O (2:1) NH4​OAc 120 (MW) 0.5 90 Clean conversion; rapid aromatization.
5Dioxane/ H2​O (2:1) NH4​OAc 25 (RT)24.0TraceInsufficient energy to break Zincke barrier.

Downstream Pharmacological Applications

Once synthesized, 3-amino-4-arylpyridines serve as versatile building blocks. A primary application is their thermolytic conversion into 3-azido intermediates, which subsequently undergo intramolecular cyclization to form β-carbolines (e.g., harmane and harmine analogs)[8],[1]. These rigid, planar molecules act as potent DNA intercalators and competitive kinase inhibitors, driving apoptosis in oncological models[2].

Drug_Pathway Scaffold 3-Amino-4-arylpyridine Derivative Target Target Kinase (e.g., CDK/Aurora) Scaffold->Target Binding (IC50 < 10nM) Complex Inhibitor-Kinase Complex (ATP-competitive) Target->Complex Conformational Lock Effector Downstream Effector Phosphorylation Blocked Complex->Effector Inhibition Outcome Cell Cycle Arrest & Apoptosis Effector->Outcome Signal Transduction

Figure 2. Pharmacological signaling pathway demonstrating the downstream therapeutic mechanism of 3-amino-4-arylpyridine-derived kinase inhibitors.

Sources

Troubleshooting & Optimization

Purification strategies for 4-(4-Methoxyphenyl)pyridin-3-amine crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-(4-Methoxyphenyl)pyridin-3-amine (also known as 3-amino-4-(4-methoxyphenyl)pyridine).

Synthesizing this biaryl compound—typically via a Suzuki-Miyaura cross-coupling—often yields a complex crude mixture containing unreacted boronic acids, dehalogenated starting materials, phosphine ligands, and notoriously high levels of palladium catalyst. As a Senior Application Scientist, I have structured this guide to troubleshoot the most common purification bottlenecks you will encounter, focusing on the physicochemical causality behind each separation strategy.

Quantitative Compound Profile

Before initiating any purification workflow, it is critical to understand the physicochemical properties of your target molecule. These parameters dictate phase behavior, extraction thresholds, and chromatographic retention.

PropertyValueRelevance to Purification Strategy
Predicted pKa 6.79 ± 0.18[1]Dictates the exact pH thresholds required for efficient acid-base extraction.
Primary Protonation Site Pyridine Ring Nitrogen[2]The pyridine ring protonates first, driving aqueous solubility at low pH.
Boiling Point ~370.8 °C[1]High boiling point precludes purification by simple distillation.
Density ~1.149 g/cm³[3]Heavier than water; relevant for phase separation dynamics in mixed solvents.

Section 1: Acid-Base Extraction Dynamics

Q: Why does my product partition poorly into the aqueous phase during an acidic workup, leading to yield loss?

A: This is a classic issue of insufficient acidification. The predicted pKa of 4-(4-Methoxyphenyl)pyridin-3-amine is approximately 6.79[1]. To ensure >99.9% of your product is protonated and driven into the aqueous phase, the pH of your aqueous layer must be at least two units below the pKa (i.e., pH ≤ 4.5).

Furthermore, researchers often mistakenly assume the exocyclic primary amine is the basic site. In reality, the lone pair of electrons on the exo-amine is delocalized into the π-system of the pyridine ring via mesomeric effects[4]. Consequently, protonation occurs predominantly at the pyridine ring nitrogen[2]. This localized charge requires highly polar, strongly acidic conditions to stabilize effectively.

Protocol 1: Self-Validating Acid-Base Extraction

Causality: Exploiting the reversible protonation of the pyridine ring to separate the basic product from neutral/acidic impurities (e.g., homocoupled boronic acid, phosphine oxides).

  • Acidification: Dilute the crude Suzuki reaction mixture with Ethyl Acetate (EtOAc) and water. Add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2–3.

  • Validation Step: Stop stirring and allow the layers to separate. Spot both the organic and aqueous layers on a TLC plate (elute with DCM:MeOH 9:1). Self-Validation: The aqueous layer must contain the UV-active product stuck at the baseline, while the organic layer should contain high-Rf neutral impurities. If the product is still in the organic layer, your pH is not low enough.

  • Phase Separation: Separate the layers and wash the acidic aqueous phase once more with fresh EtOAc to remove residual lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until the pH reaches 9–10. The product will precipitate or form a cloudy suspension as it returns to its neutral free-base form.

  • Extraction: Extract the basified aqueous layer twice with Dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Section 2: Palladium Catalyst Removal

Q: My isolated product is dark brown and elemental analysis shows high palladium levels (>1000 ppm). How do I remove it?

A: Suzuki-Miyaura couplings often leave crude mixtures with 2500–3500 ppm of residual Palladium[5]. Aminopyridines are notorious for coordinating strongly to transition metals because the electron-rich pyridine nitrogen acts as a powerful ligand[4]. Standard crystallization is usually insufficient to break this coordination[6]. You must introduce a chemical scavenger with a thermodynamically higher affinity for Palladium, such as a functionalized silica (e.g., Si-Thiol) or utilize an aqueous bisulfite wash[6][7].

Protocol 2: Palladium Scavenging Workflow

Causality: Using elevated temperatures to increase the dissociation rate (off-rate) of the Pd-aminopyridine complex, allowing irreversible capture by a highly nucleophilic thiol scavenger.

  • Dissolution: Dissolve the free-base product in a polar aprotic solvent (e.g., DMF) or DCM.

  • Scavenger Addition: Add a silica-supported thiol scavenger (e.g., Si-Thiol) at 0.1–0.2 wt/wt relative to the crude mass[6].

  • Thermal Incubation: Stir the suspension at 40 °C for 2 to 4 hours. Self-Validation: Take a small aliquot, filter it, and observe the color. The solution should transition from dark brown/black to pale yellow.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound Palladium. Wash the pad with excess DCM.

  • Alternative Aqueous Method: If solid-supported scavengers are unavailable, wash the organic layer with a 20% aqueous solution of sodium bisulfite at 60 °C for 2 hours. The bisulfite forms highly water-soluble Pd-complexes that partition into the aqueous waste[7].

Section 3: Chromatographic Resolution

Q: Why does the product streak severely on normal-phase silica gel, co-eluting with baseline impurities?

A: Pyridines are basic and highly hydrophilic (pKa ~5.2–6.8)[8]. When passed through normal-phase silica gel, the basic ring nitrogen interacts strongly via hydrogen bonding and ion-exchange with the acidic silanol groups (Si-OH) on the silica surface. This causes severe peak tailing and streaking. To resolve this, the silanol sites must be competitively deactivated.

Protocol 3: Silica Gel Polishing

Causality: Triethylamine (TEA) acts as a sacrificial base, binding to the acidic silanols and preventing the aminopyridine from irreversibly sticking to the stationary phase.

  • Eluent Preparation: Prepare your mobile phase (e.g., DCM:MeOH 95:5) and add 1% Triethylamine (TEA) by volume.

  • Column Packing: Slurry-pack the silica column using the TEA-doped solvent. Flush the column with at least two column volumes of the eluent to ensure all acidic silanols are neutralized.

  • Loading: Load the Pd-scavenged product onto the column using a minimal amount of DCM.

  • Elution: Elute the product. Self-Validation: TLC monitoring should now show a tight, circular spot for the product without trailing, confirming successful silanol deactivation.

Purification Workflow Visualization

Below is the logical progression of the purification strategies discussed, mapping the state of the compound through each phase.

PurificationWorkflow Crude Crude Suzuki Mixture (Product, Pd, Ligands) AcidExt Acidic Extraction (1M HCl, pH ~2) Crude->AcidExt AqPhase Aqueous Phase (Protonated Product) AcidExt->AqPhase Retains Product OrgPhase1 Organic Phase (Neutral Impurities) AcidExt->OrgPhase1 Discard BaseExt Basification & Extraction (NaOH to pH ~10) AqPhase->BaseExt OrgPhase2 Organic Phase (Free Base Product + Pd) BaseExt->OrgPhase2 Extracts Product PdScavenge Palladium Scavenging (Si-Thiol Resin, 40°C) OrgPhase2->PdScavenge Removes Pd Chromatography Silica Gel Chromatography (DCM:MeOH + 1% TEA) PdScavenge->Chromatography Removes baseline impurities Pure Pure 4-(4-Methoxyphenyl) pyridin-3-amine Chromatography->Pure

Workflow for the purification of 4-(4-Methoxyphenyl)pyridin-3-amine from Suzuki crude mixtures.

References

  • [4] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.4

  • [2] Acidity Study on 3-Substituted Pyridines. MDPI. 2

  • [8] HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. 8

  • [7] WO2014093566A1 - An improved process for the removal of palladium.... Google Patents. 7

  • [1] 3-AMINO-4-(4-METHOXYPHENYL)PYRIDINE | 1374664-80-8. ChemicalBook. 1

  • [6] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications).6

  • [5] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. NIH (PMC).5

  • [3] 3-AMINO-4-(4-METHOXYPHENYL)PYRIDINE Properties. ChemicalBook. 3

Sources

Technical Support Center: Solubilization Strategies for 4-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 4-(4-Methoxyphenyl)pyridin-3-amine . This guide bypasses generic advice, focusing instead on the thermodynamic causality of your solubility issues and providing self-validating, field-proven protocols to ensure your assays and in vivo models succeed.

Compound Profiling & Causality Analysis

To solve a solubility issue, we must first understand the molecular thermodynamics driving the precipitation.

Chemical Profile of 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8)[1]:

  • The Pyridine Ring & Primary Amine: The pyridine nitrogen is weakly basic (pKa ~5.2), and the primary aniline-like amine is even weaker (pKa ~4.6). Causality: At a physiological pH of 7.4, this molecule is almost entirely un-ionized. Without an ionic charge to facilitate ion-dipole interactions with water, aqueous solubility drops exponentially.

  • The 4-Methoxyphenyl Moiety: This biaryl system is highly lipophilic and rigid. Causality: The planar aromatic rings promote strong intermolecular π−π stacking in the solid state, leading to a high crystal lattice energy. The molecule thermodynamically prefers self-aggregation over aqueous solvation.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluted into PBS (pH 7.4) for in vitro cell assays. How can I prevent this "solvent crash"?

A1: This occurs because you are likely dissolving the drug in 100% DMSO and directly spiking it into an aqueous buffer. The DMSO rapidly diffuses into the bulk water, leaving the lipophilic drug thermodynamically stranded, forcing rapid nucleation and precipitation. The Solution: Utilize a co-solvent gradient. Pre-dilute your DMSO stock with PEG-400 before introducing it to the media. PEG-400 disrupts the structured hydrogen-bonding network of water and lowers the dielectric constant of the microenvironment, creating a thermodynamic bridge that prevents rapid precipitation[2]. Keep final assay concentrations of DMSO < 0.5% and PEG-400 < 1% to avoid cytotoxicity.

Q2: We are formulating this compound for oral gavage in murine models. Standard 100% PEG-400 solutions yield poor systemic exposure. Why?

A2: You are experiencing the "solubility-permeability trade-off." While 100% PEG-400 provides maximum solubility in the vial, it acts as a thermodynamic sink in the gastrointestinal tract (GIT). The high affinity of the drug for the PEG-400 prevents the drug from partitioning into the intestinal mucosa, severely lowering permeability[3]. The Solution: Reduce the PEG-400 concentration to 60% v/v in water. This strikes the optimal balance: it provides just enough solubilization capacity to keep the dose dissolved throughout the GIT journey without trapping the drug, thereby maximizing systemic absorption ( Fsys​ )[3].

Q3: I need a completely aqueous, neutral pH formulation for intravenous (IV) injection. Co-solvents are causing hemolysis. What is the best approach?

A3: Use Hydroxypropyl- β -Cyclodextrin (HP- β -CD) inclusion complexation. The hydrophobic 4-methoxyphenyl moiety of your compound will spontaneously partition into the lipophilic cavity of HP- β -CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. Furthermore, adding a trace amount of PEG-400 (e.g., 5%) can offer a synergistic solubility enhancement by lowering the surface tension of the solvent cavity during complexation[5].

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system containing a "Validation Gate" to ensure empirical success before you proceed to your actual experiment.

Protocol A: Optimal 60% PEG-400 Co-Solvent Formulation (For Oral Dosing)

Mechanism: Polarity adjustment and disruption of cohesive water forces[2].

  • Primary Solubilization: Weigh 10 mg of 4-(4-Methoxyphenyl)pyridin-3-amine and add to 6.0 mL of 100% PEG-400. Vortex continuously for 10 minutes.

  • Aqueous Titration: Slowly add 4.0 mL of sterile water (or pH 4.0 citrate buffer for added protonation) dropwise at a rate of 0.5 mL/min while under constant magnetic stirring (400 rpm).

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes.

  • VALIDATION GATE (Dynamic Light Scattering / Visual): Shine a standard laser pointer through the vial. If you observe the Tyndall effect (a visible beam of scattered light), colloidal micro-precipitates have formed. A successful 60% PEG-400 formulation[3] must remain optically clear with no light scattering for at least 4 hours (simulating GI transit time).

Protocol B: HP- β -CD Inclusion Complexation (For IV / In Vitro)

Mechanism: Host-guest thermodynamic encapsulation of the lipophilic moiety[4].

  • Stoichiometric Mixing: Weigh the drug and HP- β -CD at a 1:2 molar ratio.

  • Co-Evaporation: Dissolve both powders in a 1:1 mixture of Methanol and Water. The methanol temporarily solvates the drug, allowing it to enter the cyclodextrin cavity.

  • Thermodynamic Equilibration: Stir the solution at 37°C for 24 hours in a sealed flask to ensure maximum complexation efficiency.

  • Solvent Removal: Remove the methanol using a rotary evaporator at 40°C under reduced pressure.

  • VALIDATION GATE (Optical Density): Reconstitute the remaining aqueous phase to your desired target concentration. Measure the absorbance at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 > 0.05 indicates failed inclusion (presence of micro-precipitates). If OD600 < 0.05, the complexation is successful.

  • Lyophilization: Freeze-dry the validated aqueous solution to obtain a stable, water-soluble solid inclusion complex powder.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic impact of various formulation strategies on lipophilic, weakly basic biaryl compounds.

Formulation StrategySolubilizer ConcentrationRelative Solubility EnhancementPermeability ImpactPrimary Use Case
Pure Water (pH 7.4) 0%1x (Baseline)N/ANone (Insoluble)
PEG-400 (Cosolvent) 20% v/v~10xHighLow-dose Oral[3]
PEG-400 (Cosolvent) 60% v/v~50xOptimal High-dose Oral[3]
PEG-400 (Cosolvent) 100% v/v>100xPoor (Thermodynamic Sink)In vitro stock[3]
HP- β -CD (Complex) 10-20% w/v~80xModerate-HighIV / Aqueous Assays[4]

Visualizations

FormulationLogic Start 4-(4-Methoxyphenyl)pyridin-3-amine Solubility Issue InVitro In Vitro Assays (Cell Culture / Biochem) Start->InVitro InVivo In Vivo Dosing (Rodent Models) Start->InVivo Cosolvent DMSO / PEG-400 Cascade (Max 0.5% DMSO final) InVitro->Cosolvent Prevents solvent crash Oral Oral Gavage (PO) InVivo->Oral IV Intravenous (IV) InVivo->IV PEG60 60% PEG-400 in Water (Balances Sol/Perm) Oral->PEG60 Avoids GI precipitation HPBCD HP-β-CD Complexation (Neutral, Aqueous) IV->HPBCD Avoids hemolysis

Caption: Logical decision tree for selecting the appropriate solubilization strategy.

ProtocolWorkflow Step1 1. Stoichiometric Mixing Mix Drug & HP-β-CD (1:2 Molar) Step2 2. Co-Solvent Dissolution Dissolve in Methanol/Water (1:1) Step1->Step2 Step3 3. Equilibration Stir at 37°C for 24 hours Step2->Step3 Step4 4. Solvent Evaporation Remove Methanol via Rotavap Step3->Step4 Step5 5. Validation Gate Measure OD600 (Must be < 0.05) Step4->Step5 Step6 6. Lyophilization Freeze-dry to solid complex Step5->Step6

Caption: Step-by-step workflow for HP-β-CD inclusion complexation with built-in optical validation.

References

  • [3] Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. PubMed (National Institutes of Health). URL:[Link]

  • [5] Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. PubMed Central (National Institutes of Health). URL:[Link]

  • [2] Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • [4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (National Institutes of Health). URL:[Link]

  • [1] 4-(4-Methoxyphenyl)pyridin-3-amine | CAS#:1374664-80-8. ChemSrc Database. URL:[Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 4-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for heteroaryl cross-coupling. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the specific synthetic hurdles associated with 4-chloropyridin-3-amine.

Coupling ortho-amino heteroaryl chlorides presents a unique matrix of challenges. The proximity of the free amine to the chloride leaving group, combined with the electron-deficient nature of the pyridine ring, creates competing reaction pathways that can severely depress yields if not mechanistically understood and controlled.

Part 1: Mechanistic Pathway Analysis

To solve a side reaction, you must first understand its kinetic and thermodynamic origins. The diagram below maps the competing pathways your substrate can undergo when exposed to a Palladium catalyst.

ReactionPathways SM 4-Chloropyridin-3-amine + Boronic Acid Pd Active Pd Catalyst SM->Pd Oxidative Addition Desired Desired Biaryl (Suzuki Coupling) Pd->Desired Transmetalation & Reductive Elim. Poison Inactive Pd Complex (Catalyst Poisoning) Pd->Poison Amine/Pyridine Coordination Dehalo 3-Aminopyridine (Protodehalogenation) Pd->Dehalo Protonation (Protic Solvents) Dimer Oligomers (C-N Coupling) Pd->Dimer Amine Attack (Buchwald-Hartwig)

Fig 1. Competing reaction pathways in the Suzuki coupling of 4-chloropyridin-3-amine.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at <20% conversion despite full consumption of the boronic acid. What is happening?

Diagnosis: You are likely experiencing a combination of Catalyst Poisoning and Boronic Acid Homocoupling . Causality: The lone pairs of electrons on both the pyridine nitrogen and the free C3-amino group can strongly coordinate to the palladium center. This multi-ligation pulls the palladium out of the catalytic cycle, forming a stable, inactive "dead" complex[1],[2]. Meanwhile, if trace oxygen is present, the active Pd will preferentially catalyze the oxidative homocoupling of your boronic acid, consuming your reagent without advancing the desired cross-coupling. Solution: Transition to bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos[1]. The extreme steric bulk of the dicyclohexylphosphino group and the triisopropylphenyl ring physically blocks the substrate's free amine from coordinating to the Pd center, forcing the catalytic cycle forward[3]. Additionally, ensure rigorous degassing (sparging with N₂ or Argon for at least 15 minutes) to prevent boronic acid homocoupling.

Q2: LC-MS shows a massive peak at m/z 95. How do I prevent protodehalogenation?

Diagnosis: The peak at m/z 95 corresponds to 3-aminopyridine, the protodehalogenated byproduct. Causality: After the Pd(0) catalyst successfully performs oxidative addition into the C-Cl bond, the resulting Pd(II)-aryl intermediate is highly susceptible to protonation[4]. This usually occurs when using strong alkoxide bases (which can undergo β-hydride elimination to form Pd-hydrides) or when the reaction is run in highly protic solvent systems (like ethanol/water) at high temperatures. Solution: Shift the thermodynamics by altering the base and solvent. Replace strong bases (NaOH, NaOEt) with milder, inorganic bases like K₃PO₄ or K₂CO₃. Change the solvent system from alcohols to a Dioxane/H₂O or Toluene/H₂O mixture. The reduced proton availability will suppress the dehalogenation pathway[4].

Q3: I am detecting high molecular weight oligomers. Is my starting material reacting with itself?

Diagnosis: Yes. You are observing competitive Buchwald-Hartwig Amination (C-N coupling). Causality: The free primary amine (-NH₂) on your substrate is a competent nucleophile. In the presence of a palladium catalyst and a base, it can attack the Pd(II)-aryl intermediate of a neighboring molecule, forming a C-N bond instead of the desired C-C bond[5]. Solution: There are two ways to shut down this causality:

  • Steric Shielding: As mentioned in Q1, using XPhos creates a steric environment too crowded for the bulky amine to attack the Pd center[3].

  • Electronic Deactivation (Protection): Convert the amine to an acetamide (N-acetylation) or Boc-protected amine prior to coupling. This drastically reduces the nucleophilicity of the nitrogen, completely eliminating the Buchwald-Hartwig side reaction[1].

Part 3: Quantitative Condition Optimization

The following table synthesizes quantitative data from various optimization trials, demonstrating how specific variables influence the generation of side reactions versus the desired product.

Catalyst / LigandBaseSolvent SystemSubstrate StateDesired Yield (%)Major Side Reaction
Pd(PPh₃)₄ (5 mol%)Na₂CO₃EtOH / H₂O (4:1)Unprotected< 10%Catalyst Poisoning
Pd(dppf)Cl₂ (5 mol%)NaOHMeOH / H₂O (3:1)Unprotected30%Protodehalogenation
Pd(OAc)₂ / SPhosK₂CO₃Toluene / H₂OUnprotected45%Homocoupling (if not degassed)
Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane / H₂O (5:1) Unprotected 85% None (Optimized)
Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane / H₂O (5:1) N-Acetylated 92% None (Highly Robust)

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes an In-Process Control (IPC) step that forces the researcher to verify the mechanistic state of the reaction before proceeding to workup.

Protocol A: Direct Suzuki Coupling of Unprotected 4-Chloropyridin-3-amine

Workflow Step1 1. Reagent Prep Weigh SM, ArB(OH)2, K3PO4 Step2 2. Catalyst Addition Add Pd2(dba)3 & XPhos (Glovebox) Step1->Step2 Step3 3. Solvent & Degassing Add Dioxane/H2O, sparge N2 (15 min) Step2->Step3 Step4 4. Thermal Coupling Heat at 90°C for 12-18 hours Step3->Step4 Step5 5. In-Process Control LC-MS check for m/z 129 consumption Step4->Step5 Step6 6. Workup & Isolation Celite filtration & Chromatography Step5->Step6

Fig 2. Self-validating operational workflow for direct Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, add 4-chloropyridin-3-amine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Causality note: Excess boronic acid compensates for trace homocoupling.

  • Catalyst Loading: Transfer the flask to an inert-atmosphere glovebox. Add Pd₂(dba)₃ (0.025 equiv, 2.5 mol% Pd) and XPhos (0.06 equiv, 6 mol%). Causality note: A slight excess of ligand relative to Pd ensures the active Pd(0) species remains fully ligated and protected from amine poisoning.

  • Solvent Addition & Degassing: Remove the flask from the glovebox. Add a pre-mixed solvent system of 1,4-Dioxane and HPLC-grade H₂O (5:1 ratio, 0.2 M concentration). Immediately sparge the mixture with N₂ gas via a submerged needle for exactly 15 minutes.

  • Thermal Coupling: Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • In-Process Control (IPC) - Self-Validation Step: At 12 hours, halt stirring and allow the layers to separate. Extract a 10 µL aliquot of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is validated for workup ONLY if the starting material peak (m/z [M+H]⁺ = 129) is completely consumed, and the dehalogenated byproduct (m/z [M+H]⁺ = 95) constitutes <5% of the total area. If SM remains, sparge again and heat for an additional 4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

References

  • Title: Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide Source: Benchchem URL
  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL
  • Title: ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
  • Source: PMC (National Institutes of Health)
  • Title: Buchwald–Hartwig amination Source: Grokipedia URL

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 4-(4-Methoxyphenyl)pyridin-3-amine. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding the primary synthetic challenge associated with this scaffold: significant steric hindrance. The bulky 4-methoxyphenyl group at the C4 position creates a sterically demanding environment that can impede or prevent reactions at the adjacent C3-amine and C5 positions, as well as influence reactivity at C2 and C6. This document is designed to help you navigate these challenges and achieve your synthetic goals.

Section 1: Understanding the Steric Environment of 4-(4-Methoxyphenyl)pyridin-3-amine

This section addresses the fundamental structural features that govern the reactivity of the title compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of steric hindrance in 4-(4-Methoxyphenyl)pyridin-3-amine, and which positions are most affected?

A1: The dominant source of steric hindrance is the 4-methoxyphenyl substituent at the C4 position of the pyridine ring. Due to its size and the rotational freedom around the C4-C(aryl) bond, this group creates a significant steric shield. This has several consequences:

  • Most Affected Site (C3-Amine): The primary amine at the C3 position is severely encumbered. It is flanked by the bulky C4-aryl group on one side and the C2 position of the pyridine ring on the other. This congestion makes it difficult for reagents to approach the nitrogen atom, significantly slowing down or inhibiting reactions like N-alkylation, N-acylation, and N-arylation.

  • Secondary Affected Sites (C2 and C5): The C-H bonds at the C2 and C5 positions are also sterically hindered. The C5 position is directly adjacent to the bulky substituent, making C-H activation or substitution reactions at this site challenging. The C2 position is also affected, albeit to a lesser extent, due to its proximity.

  • Electronic Effects: Beyond pure sterics, the methoxy group is electron-donating, which can influence the electronic properties of the entire scaffold. However, for many transformations, the physical blocking effect is the primary determinant of reactivity.[1][2]

Caption: Steric map of 4-(4-Methoxyphenyl)pyridin-3-amine.

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This section provides specific, actionable advice for overcoming common failures and low yields in reactions involving this sterically congested scaffold.

N-Functionalization at the C3-Amine (Acylation, Alkylation, Cross-Coupling)

Reactions directly involving the C3-amine are often the most challenging due to the severe steric congestion.

Q2: My N-arylation (Buchwald-Hartwig) of the C3-amine with an aryl halide is failing or giving very low yields. What are the most likely causes and solutions?

A2: Failure in this transformation is almost certainly due to steric hindrance preventing the formation of the key palladium-amide intermediate or hindering the subsequent reductive elimination step. Standard cross-coupling conditions are often insufficient for such a hindered substrate.[3]

Troubleshooting & Optimization Strategy:

  • Catalyst and Ligand Selection is Critical: The choice of phosphine ligand is the single most important factor. Bulky, electron-rich biarylphosphine ligands are essential as they promote the formation of a highly active, low-coordinate palladium center that can accommodate hindered substrates.

  • Choice of Base: A strong, non-nucleophilic base is required. Weaker bases like carbonates are often ineffective. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are preferred.

  • Solvent and Temperature: Anhydrous, high-boiling-point solvents like toluene or dioxane are typically required to provide enough thermal energy to overcome the high activation barrier caused by steric repulsion.[1]

Table 1: Recommended Catalyst Systems for N-Arylation of Hindered Amines

Catalyst PrecursorRecommended LigandBaseSolventTypical Temp. (°C)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂XPhos or RuPhos LiOt-BuToluene100-110Excellent for highly hindered substrates.
Pd₂(dba)₃BrettPhos NaHMDSDioxane100High activity, good for electron-neutral/rich aryl halides.
G3 or G4 Palladacycle(Integrated in precatalyst)LHMDSToluene100-110Air-stable precatalysts simplify reaction setup.

Protocol 1: Optimized Buchwald-Hartwig N-Arylation for a Sterically Hindered Amine

This protocol provides a robust starting point. Optimization of ligand, base, and temperature may be necessary for your specific aryl halide.

Materials:

  • 4-(4-Methoxyphenyl)pyridin-3-amine (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Lithium tert-butoxide (LiOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 4-(4-Methoxyphenyl)pyridin-3-amine, aryl bromide, Pd₂(dba)₃, XPhos, and LiOt-Bu.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

C-H Functionalization of the Pyridine Ring

Direct C-H functionalization is a powerful, atom-economical strategy, but regioselectivity is a major challenge due to the steric environment.

Q3: I am attempting a direct C-H arylation to functionalize the pyridine ring, but the reaction is unselective or fails. How can I control the regioselectivity?

A3: Directing the catalyst to a specific C-H bond in the presence of the C4-aryl group requires a carefully chosen catalytic system. Without a directing group, reactions often favor the most accessible C-H bond, which may not be the desired one, or fail altogether.

Strategies for Regiocontrol:

  • Leverage the Amine as a Directing Group: The C3-amine can act as a directing group to functionalize the C2 position. This often requires a removable protecting group on the amine (e.g., a picolinamide) that can coordinate to the metal center and deliver the catalyst to the adjacent C-H bond.[4]

  • N-Oxide Activation: Converting the pyridine nitrogen to an N-oxide activates the C2 and C6 positions for direct arylation.[5][6][7] This strategy alters the electronic properties of the ring and can overcome some steric barriers. The N-oxide can be readily removed in a subsequent step.

  • Use of Specialized Catalysts: Rh(I) catalysts have shown promise for the direct arylation of pyridines and may offer different regioselectivity profiles compared to palladium.[8]

CH_Activation_Cycle Cat_Rest Pd(II) Catalyst CH_Complex Substrate Coordination (C-H Complex) Cat_Rest->CH_Complex + Substrate CMD Concerted Metalation- Deprotonation (CMD) CH_Complex->CMD + Base Pd_Aryl Palladacycle Intermediate CMD->Pd_Aryl - H-Base+ Ox_Add Oxidative Addition (Ar'-X) Pd_Aryl->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV Ar'-X Red_Elim Reductive Elimination Pd_IV->Red_Elim Red_Elim->Cat_Rest - Product (Ar-Ar')

Caption: A simplified catalytic cycle for Pd-catalyzed direct C-H arylation.

Protocol 2: General Procedure for Direct Arylation via a Pyridine N-Oxide Intermediate

This two-step protocol first activates the ring and then performs the coupling.

Part A: N-Oxide Formation

  • Materials: 4-(4-Methoxyphenyl)pyridin-3-amine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting material in DCM and cool to 0 °C.

    • Add m-CPBA (1.1-1.5 equivalents) portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench with a saturated solution of sodium bicarbonate followed by sodium sulfite to destroy excess peroxide.

    • Extract with DCM, dry the organic layer, and concentrate to yield the N-oxide, which can often be used without further purification.[9]

Part B: Palladium-Catalyzed Direct Arylation

  • Materials: The N-oxide from Part A, Aryl Bromide, Pd(OAc)₂, a bulky phosphine ligand (e.g., P(tBu)₃), K₂CO₃, DMA or Toluene.

  • Procedure:

    • In an inert atmosphere glovebox or Schlenk line, combine the N-oxide (1 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(tBu)₃ (10 mol%), and K₂CO₃ (2 equiv).

    • Add anhydrous solvent (DMA or Toluene).

    • Heat the reaction to 120-140 °C for 18-36 hours.

    • Monitor for the formation of the 2-arylated pyridine N-oxide.

    • After workup, the N-oxide can be reduced back to the pyridine using PCl₃ or H₂/Pd.

Suzuki-Miyaura Cross-Coupling of Halogenated Derivatives

If C-H activation is unsuccessful, a two-step halogenation/cross-coupling sequence is a classic alternative. However, the final coupling step can still be thwarted by sterics.

Q4: I have successfully installed a bromine atom at the C5 position, but my Suzuki-Miyaura coupling with a boronic acid is inefficient. How can I drive this reaction to completion?

A4: The C5-position is significantly hindered by the adjacent C4-aryl group. This steric clash can impede the transmetalation step of the Suzuki-Miyaura catalytic cycle. Success relies on using a highly active catalyst system capable of functioning in a crowded environment.

Troubleshooting & Optimization Strategy:

  • Use Modern Ligands: As with N-arylation, bulky, electron-rich biarylphosphine ligands are essential. Standard ligands like PPh₃ are often completely ineffective.

  • Alternative Boron Reagents: If boronic acids are failing, consider using more reactive boron reagents like MIDA boronates or trifluoroborate salts (e.g., Ar-BF₃K), which can exhibit different reactivity profiles and sometimes succeed where boronic acids fail.

  • Alternative Coupling Partners: An innovative strategy for hindered pyridines is to replace the boronic acid entirely. Pyridine-2-sulfinates have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling and can be successful in cases where Suzuki-Miyaura reactions fail.[10]

Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling of Hindered Heteroaryl Halides

LigandStructure TypeKey FeaturesRecommended For
PPh₃ (Triphenylphosphine)MonodentateStandard, low costNot recommended for hindered substrates.
SPhos BiarylphosphineHigh activity, promotes fast reductive elimination.General use for hindered aryl/heteroaryl halides.
XPhos BiarylphosphineVery bulky, creates a highly active catalyst.Extremely hindered and challenging couplings.
tBuXPhos BiarylphosphineEven greater bulk than XPhos."Last resort" for the most difficult substrates.

Section 3: References

  • Steric Hindrance Definition - Intro to Chemistry Key Term... - Fiveable. (2025, August 15). Fiveable.

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. (2026, January 16). Oreate AI.

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC. National Center for Biotechnology Information.

  • Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC. National Center for Biotechnology Information.

  • Direct Ortho Arylation of 9-(Pyridin-2-yl)-9H-carbazoles Bearing a Removable Directing Group via Palladium(II)-Catalyzed C–H Bond Activation | Organometallics - ACS Publications. (2012, December 18). ACS Publications.

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | Journal of the American Chemical Society - ACS Publications. (2012, February 7). ACS Publications.

  • Technical Support Center: Strategies for Regioselective Pyridine Substitution - Benchchem. BenchChem.

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (2025, January 14). National Center for Biotechnology Information.

  • Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). ACS Publications.

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Royal Society of Chemistry.

  • Steric Hindrance | ChemTalk. (2021, June 9). ChemTalk.

Sources

Troubleshooting catalyst poisoning in 4-(4-Methoxyphenyl)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst poisoning and other common challenges encountered during the synthesis of this important scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction to synthesize 4-(4-Methoxyphenyl)pyridin-3-amine has stalled or is giving very low yields. What are the most likely causes?

A1: Low or no yield in the synthesis of 4-(4-Methoxyphenyl)pyridin-3-amine via cross-coupling is a common problem. The primary reasons often revolve around catalyst deactivation, which can be caused by several factors. The most prominent issues include inhibition by the pyridine nitrogen, poisoning by the amino group, impurities in the starting materials or solvents, and suboptimal reaction conditions.[1][2]

Q2: I observe a black precipitate in my reaction. What is it and what should I do?

A2: The formation of a black precipitate is a strong indicator of palladium catalyst decomposition into palladium black.[1][2] This is an inactive, aggregated form of palladium and a common catalyst deactivation pathway. It can be triggered by high temperatures or an insufficient ligand-to-palladium ratio. To mitigate this, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio, or switching to a more robust ligand.

Q3: What are the most common catalyst poisons I should be aware of in this specific synthesis?

A3: For the synthesis of 4-(4-Methoxyphenyl)pyridin-3-amine, you should be particularly vigilant for the following catalyst poisons:

  • The Substrate and Product Themselves: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, forming inactive or less active catalyst complexes.[1][2][3][4] Similarly, the exocyclic amino group can also inhibit the catalyst.

  • Sulfur Compounds: Often present as impurities in starting materials, sulfur compounds like thiols and sulfides are potent poisons for palladium catalysts.[5]

  • Oxygen: Inadequate degassing of your reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[6][7]

  • Water: While some cross-coupling reactions tolerate water, excess water can lead to protodeboronation of the boronic acid partner.[3]

  • Halides: High concentrations of halide ions can sometimes negatively impact the catalytic cycle.

Q4: How can I determine the specific poison affecting my reaction?

A4: Identifying the specific poison is key to effective troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities in your starting materials or on the catalyst.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in your solvents or reagents.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface, which can reveal the presence of poisons.

In-Depth Troubleshooting Guides

Issue 1: Catalyst Inhibition by the Pyridine and Amine Moieties

The inherent basicity of the pyridine nitrogen and the coordinating ability of the amine group in 4-(4-Methoxyphenyl)pyridin-3-amine and its precursors are significant sources of catalyst inhibition.

Troubleshooting Protocol 1: Ligand and Catalyst Screening

The choice of ligand is critical in mitigating substrate-induced catalyst inhibition. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle.[6]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, set up a parallel screen of reactions in sealed vials.

  • Reagent Addition: To each vial, add the limiting reagent (e.g., 3-halo-4-aminopyridine or 3-amino-4-halopyridine), the coupling partner (e.g., 4-methoxyphenylboronic acid or its ester), and the base (e.g., K₃PO₄ or Cs₂CO₃).

  • Catalyst and Ligand Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3) and a variety of ligands (see table below). Add the catalyst and ligand solutions to each vial.

  • Reaction and Monitoring: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block. Monitor the reactions at regular intervals by LC-MS or GC-MS.

Ligand ScreenedPalladium PrecursorLigand:Pd RatioExpected Outcome
PPh₃Pd(OAc)₂4:1Baseline, often low yield with this substrate.
XPhos Pd₂(dba)₃2:1Improved yield , bulky ligand shields Pd center.[6]
SPhos Pd₂(dba)₃2:1Improved yield , another effective bulky ligand.[6]
RuPhosPd₂(dba)₃2:1Potential for high yield, good for heteroaromatic couplings.
cataCXium® APd(OAc)₂2:1Buchwald-type ligand, often effective.

Troubleshooting Protocol 2: Protection of the Amino Group

Protecting the exocyclic amino group as an acetamide can reduce its ability to coordinate with the palladium catalyst, thereby improving reaction outcomes.[6]

Experimental Protocol:

  • Protection: React the aminopyridine starting material with acetic anhydride in the presence of a base like pyridine or triethylamine to form the N-acetylated compound.

  • Purification: Purify the N-acetylated aminopyridine by column chromatography or recrystallization.

  • Cross-Coupling: Perform the palladium-catalyzed cross-coupling reaction with the protected substrate using the optimized conditions from your ligand screen.

  • Deprotection: After a successful coupling, the acetyl group can be removed by acidic or basic hydrolysis to yield the desired 4-(4-Methoxyphenyl)pyridin-3-amine.

Diagram: Troubleshooting Workflow for Catalyst Inhibition

start Low Yield or Stalled Reaction inhibition Suspect Catalyst Inhibition (Pyridine/Amine Coordination) start->inhibition ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) inhibition->ligand_screen Ligand Strategy protect_amine Protect Amino Group (e.g., Acetylation) inhibition->protect_amine Substrate Modification improved Yield Improved? ligand_screen->improved protect_amine->improved no_improvement No Significant Improvement improved->no_improvement No optimize Optimize Reaction Conditions (Base, Solvent, Temperature) improved->optimize Yes other_issues Investigate Other Issues (Reagent Purity, Poisons) no_improvement->other_issues

Caption: A logical workflow for troubleshooting catalyst inhibition.

Issue 2: Catalyst Poisoning by Impurities

Impurities in reagents and solvents are a frequent cause of catalyst deactivation.

Troubleshooting Protocol 3: Reagent and Solvent Purification

Ensuring the purity of all reaction components is paramount.

Experimental Protocol:

  • Solvent Purification: Use anhydrous, degassed solvents. If you suspect contamination, distill the solvent over an appropriate drying agent under an inert atmosphere. Thoroughly degas by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Base Purification: If using a solid inorganic base, ensure it is dry by heating it under vacuum before use.

  • Boronic Acid Purification: Arylboronic acids can degrade over time. If you suspect degradation, you can purify it by recrystallization or convert it to a more stable boronate ester (e.g., a pinacol ester).[3]

  • Halide Purification: If the purity of your aryl or heteroaryl halide is , consider recrystallization or distillation.

Diagram: Catalyst Deactivation Pathways

active_catalyst Active Pd(0) Catalyst sub_inhibition Substrate/Product Inhibition active_catalyst->sub_inhibition Pyridine/Amine Coordination pd_black Aggregation (Palladium Black) active_catalyst->pd_black High Temp/ Low Ligand Ratio oxidation Oxidation to Pd(II) active_catalyst->oxidation Presence of O₂ ligand_degradation Ligand Degradation active_catalyst->ligand_degradation O₂/H₂O poisoning Poisoning by Impurities (S, Metals, etc.) active_catalyst->poisoning Impure Reagents inactive_catalyst Inactive Catalyst sub_inhibition->inactive_catalyst pd_black->inactive_catalyst oxidation->inactive_catalyst ligand_degradation->inactive_catalyst poisoning->inactive_catalyst

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

References

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCr. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine. PubChem. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Highly efficient separation and enrichment of polyphenols by 6-aminopyridine-3-boronic acid-functionalized magnetic nanoparticle. Semantic Scholar. Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

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Addressing regioselectivity issues in 3,4-disubstituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regiocontrol in the synthesis of 3,4-disubstituted pyridines. The pyridine motif is a cornerstone in medicinal chemistry, and achieving specific substitution patterns, particularly at the C3 and C4 positions, is a common yet significant challenge.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from both classical and modern synthetic methodologies to help you overcome common hurdles in your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench. The solutions provided explain the underlying chemical principles to help you make informed decisions for reaction optimization.

Question 1: My reaction is producing a mixture of regioisomers, primarily the undesired 3,5- or 2,4-isomers, instead of my target 3,4-disubstituted pyridine. How can I improve selectivity?

This is the most common issue in pyridine functionalization. The inherent electronic properties of the pyridine ring often favor substitution at the C2, C6, and sometimes C4 positions, making the C3/C5 positions less reactive to many standard electrophilic and nucleophilic reactions. Achieving 3,4-substitution often requires a strategy that overrides the ring's natural reactivity.

Answer: Achieving 3,4-regioselectivity typically involves one of two main strategies: (A) building the ring with the desired substituents already in place (cyclocondensation), or (B) functionalizing a pre-existing 3-substituted pyridine at the C4 position using modern regioselective techniques.

Strategy A: Cyclocondensation Approaches

If you are building the ring from acyclic precursors, the regiochemical outcome is dictated by the structure of your starting materials.

  • Bohlmann-Rahtz Synthesis: This method provides a reliable route to 2,3,6-trisubstituted pyridines.[3][4] If your target molecule fits this substitution pattern, this two-step process involving the condensation of an enamine with an ethynylketone offers excellent regiocontrol, as the connectivity is predetermined by the reactants.[3][5] Modifications using acid catalysis or microwave irradiation can improve yields and reaction times.[4][6]

  • Guareschi-Thorpe Synthesis: This classical method condenses cyanoacetamide with a 1,3-dicarbonyl compound to yield a 2-pyridone, which can be further functionalized.[7] The regioselectivity is generally high, but the substitution pattern is limited by the commercially available starting materials. Modern variations using ammonium carbonate in aqueous media offer a greener and more efficient route.[8]

Strategy B: Regiocontrolled Functionalization of a 3-Substituted Pyridine

This is the more common scenario. To overcome the ring's inherent reactivity, you must employ a method that directs a reagent to the C4 position.

DoM is a powerful strategy for functionalizing the position ortho to a Directing Metalation Group (DMG).[9][10] To achieve C4 substitution, you must start with a pyridine bearing a DMG at the C3 position.

  • Causality: The DMG, which contains a heteroatom (e.g., O, N), coordinates to an organolithium base (like n-BuLi or LDA).[10] This brings the base into proximity of the C4 proton, facilitating its abstraction over the other ring protons. The resulting C4-lithiated species can then be quenched with a wide range of electrophiles.[9][11]

  • Troubleshooting:

    • Competitive C2-addition: Standard organolithium reagents like n-BuLi can sometimes add to the C2 position instead of deprotonating at C4.

    • Solution: Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) to favor deprotonation over addition.[11]

DoM_Mechanism cluster_0 Step 1: Directed Deprotonation cluster_1 Step 2: Electrophilic Quench Py_DMG 3-Substituted Pyridine (with DMG at C3) Coordination Coordination Complex Py_DMG->Coordination Coordination of Li to DMG Base Hindered Lithium Base (e.g., LDA) Base->Coordination Intermediate C4-Lithiated Pyridine (Stable Intermediate) Coordination->Intermediate ortho-Deprotonation at C4 Product 3,4-Disubstituted Pyridine Intermediate->Product Reaction with E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: Mechanism of Directed ortho-Metalation for C4 functionalization.

Generation of a transient 3,4-pyridyne intermediate allows for subsequent nucleophilic addition or cycloaddition. The regioselectivity of the addition can be controlled by other substituents on the ring.

  • Causality: A substituent at the C2 position can influence the distortion of the triple bond in the 3,4-pyridyne intermediate. According to the aryne distortion model, this perturbation makes one of the carbons (C3 or C4) more electrophilic, directing the incoming nucleophile.[1][2] For example, using a 3-chloro-2-ethoxypyridine precursor allows for regioselective addition of Grignard reagents to the C4 position.[12][13]

  • Troubleshooting:

    • Poor Regioselectivity: If you are observing a mixture of C3 and C4 addition products, the directing effect of your other substituents is not strong enough.

    • Solution: Re-evaluate your pyridyne precursor. Introducing a halide or sulfamate group can effectively control the regiochemistry of the addition.[1][2] This strategy renders 3,4-pyridynes synthetically useful for creating highly functionalized pyridines.[1]

Modern catalysis offers powerful tools for direct C-H functionalization, providing high regioselectivity that is often inaccessible with conventional methods.[14]

  • Causality: A directing group on the pyridine (often at C3 or on the nitrogen atom) coordinates to a transition metal catalyst (e.g., Pd, Rh, Ir). This brings the catalytic center close to the C4-H bond, enabling its selective activation and subsequent coupling with a reaction partner.[15]

  • Troubleshooting:

    • Incorrect Regioisomer: If you are getting functionalization at other positions (e.g., C2), the directing group may not be effective, or the inherent electronic reactivity of the ring is dominating.

    • Solution: The choice of catalyst, ligand, and directing group is critical. For example, Ir-based catalysts with specific Lewis acidic ligands have been developed to achieve meta-selective (C3 or C5) C-H borylation, which can then be used in subsequent cross-coupling reactions.[16] Similarly, Rh(III) catalysis can couple α,β-unsaturated oxime esters with alkenes to selectively form substituted pyridines.[17]

Question 2: I am attempting to introduce a substituent via a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a 4-halopyridine, but my yields are poor. What could be the issue?

Answer: Poor yields in cross-coupling reactions with 4-halopyridines can stem from several factors related to the catalyst system, the stability of the starting material, or the reaction conditions.

  • Catalyst Deactivation: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium catalyst, inhibiting its catalytic activity. This is a common problem in pyridine chemistry.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, Xantphos).[18][19] These ligands stabilize the active catalytic species and promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition by the pyridine nitrogen.[20][21]

  • Base Selection: The choice and strength of the base are critical for catalyst turnover in the Buchwald-Hartwig amination and for the transmetalation step in Suzuki couplings.

    • Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or K3PO4 are often required.[21] For Suzuki couplings, a base like Cs2CO3 or K2CO3 is typically used. The optimal base often needs to be screened for a specific substrate combination.

  • Substrate Instability: 4-lithiated or 4-magnesiated pyridines, which can be intermediates in some preparations, are often unstable and prone to dimerization.

    • Solution: If generating the organometallic pyridine species in situ, use a flow chemistry setup. This allows for the rapid generation and immediate trapping of the unstable intermediate, minimizing decomposition.[12][13]

Protocol 1: Optimized Buchwald-Hartwig Amination of 4-Bromopyridine

This protocol provides a starting point for coupling amines to the C4 position of a pyridine ring.

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the 4-bromopyridine derivative (1.0 equiv), the amine coupling partner (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., Xantphos, 0.02 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)2, 0.01 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane (to a concentration of ~0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Question 1: What are the key factors that fundamentally influence regioselectivity in pyridine functionalization?

Answer: Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the coordination ability of the pyridine nitrogen.

  • Electronic Effects: The pyridine ring is electron-deficient, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the nitrogen atom. This makes these positions susceptible to nucleophilic attack but resistant to standard electrophilic aromatic substitution.

  • Steric Hindrance: Bulky substituents on the ring or bulky reagents can prevent reactions at adjacent positions. This can be exploited to favor one regioisomer over another. For example, in cobalt-catalyzed cycloadditions of diynes and nitriles, the less sterically hindered pyridine product is greatly favored.[22]

  • Coordination: The lone pair on the pyridine nitrogen is a powerful tool. It can coordinate to Lewis acids, organometallic bases, or transition metal catalysts, directing subsequent reactions to a specific position, most often C2.[14][23] Overcoming this natural C2-directing tendency is the key to achieving C4 or C3 functionalization.

Decision_Workflow Start Goal: Synthesize a 3,4-Disubstituted Pyridine Precursor_Check Do you have a 3-substituted pyridine precursor? Start->Precursor_Check DMG_Check Does the C3 substituent function as a DMG? Precursor_Check->DMG_Check Yes Cyclocondensation Use a Cyclocondensation strategy (e.g., Bohlmann-Rahtz) Precursor_Check->Cyclocondensation No DoM Use Directed ortho-Metalation (DoM) at C4 DMG_Check->DoM Yes CH_Activation Use Transition-Metal Catalyzed C-H Activation at C4 DMG_Check->CH_Activation No, but can be used as a DG Halo_Check Is the precursor a 3-halo- or 3-triflate-pyridine? Pyridyne Consider 3,4-Pyridyne generation and trapping Halo_Check->Pyridyne No, but can be a pyridyne precursor Cross_Coupling Functionalize C3 via Cross-Coupling (e.g., Suzuki, Buchwald) Halo_Check->Cross_Coupling Yes CH_Activation->Halo_Check Alternative

Caption: Decision workflow for selecting a synthetic strategy.

Question 2: How do modern catalytic methods compare for achieving 3,4-disubstitution?

Answer: Modern methods have revolutionized access to complex pyridines. The table below compares the three most powerful strategies for the C4-functionalization of a 3-substituted pyridine.

MethodPrincipleAdvantagesDisadvantages
Directed ortho-Metalation (DoM) A Directing Metalation Group (DMG) at C3 directs a strong base to deprotonate the C4 position.Well-established, wide range of electrophiles can be used, predictable regioselectivity.[9][10]Requires cryogenic temperatures (-78 °C), strong organolithium bases, and functional group tolerance can be limited.[11]
Transition-Metal C-H Activation A directing group guides a metal catalyst (Pd, Rh, Ir) to selectively activate the C4-H bond for coupling.High atom economy, milder conditions than DoM, excellent regioselectivity with the right catalyst/ligand system.[14][16]Requires screening of catalysts, ligands, and directing groups; can be expensive.
3,4-Pyridyne Intermediates In-situ generation of a pyridyne followed by regioselective trapping with a nucleophile or diene.Accesses unique substitution patterns, allows for difunctionalization in one pot.[12][13]Intermediates can be unstable, regioselectivity depends heavily on subtle electronic/steric effects of other substituents.[1]
Question 3: Can you explain the "Aryne Distortion Model" and its relevance to 3,4-pyridyne regioselectivity?

Answer: Certainly. The "Aryne Distortion Model" is a concept used to predict the regioselectivity of nucleophilic additions to unsymmetrical arynes, including pyridynes.[1]

In a perfectly symmetrical aryne (like benzyne), the two ends of the triple bond are electronically equivalent. However, in a 3,4-pyridyne, substituents on the ring can distort the triple bond. For instance, an electron-withdrawing substituent at C2 can pull electron density away from C3, making the C3 terminus of the pyridyne more electrophilic and lengthening the C2-C3 bond. Conversely, this makes the C4 terminus relatively more electron-rich and nucleophilic.

This electronic perturbation means that a nucleophile will preferentially attack the more electrophilic carbon of the aryne. By strategically placing substituents (like a halide or sulfamate), chemists can control this distortion and, therefore, direct an incoming nucleophile to add with high selectivity to either the C3 or C4 position, enabling the controlled synthesis of highly substituted pyridines.[1][2] This method has been shown to be a general and effective way to govern 3,4-pyridyne regioselectivities.[1]

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Accounts of Chemical Research, 42(7), 1074–1086. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5, 29–33. Available at: [Link]

  • Procter, D. J., et al. (2016). Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. White Rose eTheses Online. Available at: [Link]

  • Bagley, M. C., et al. (2015). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 20(8), 13935-13949. Available at: [Link]

  • Schlosser, M., & Mongin, F. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters, 49(48), 6901-6903. Available at: [Link]

  • Organic Chemistry Portal. Guareschi-Thorpe synthesis of pyridine. Available at: [Link]

  • Reddy, V. P., et al. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. The Journal of Organic Chemistry, 87(24), 16820–16828. Available at: [Link]

  • Kröhnke, F. (1976). The Kröhnke Pyridine Synthesis. Synthesis, 1976(01), 1-24. Available at: [Link]

  • Fagnou, K., & Rovis, T. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(3), 883-886. Available at: [Link]

  • Bagley, M. C. (2006). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Available at: [Link]

  • Boger, D. L., & Panek, J. S. (1985). Synthesis of Substituted Pyridines via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates. The Journal of Organic Chemistry, 50(22), 4163–4165. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Scientific Reports, 13(1), 13689. Available at: [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(19), 6565–6570. Available at: [Link]

  • Gandeepan, P., & Ackermann, L. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1868-1901. Available at: [Link]

  • Donohoe, T. J., & Weinstein, A. B. (2004). Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. Partial Reduction Followed by Radical Cyclization. Organic Letters, 6(13), 2221-2224. Available at: [Link]

  • Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(10), 1927-1930. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12, 6565-6570. Available at: [Link]

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. Available at: [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

  • Reid, D. L. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania ScholarlyCommons. Available at: [Link]

  • Sharma, A., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research, 12(10), 5136-5151. Available at: [Link]

  • Knochel, P., & Snieckus, V. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(31), 9907-9911. Available at: [Link]

  • Ghorai, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. International Journal of Current Research, 7(2), 12792-12803. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10738-10747. Available at: [Link]

  • Garg, N. K., et al. (2013). Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5(1), 29-33. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia. (2023). Directed ortho metalation. Available at: [Link]

  • Heravi, M. M., et al. (2018). A useful Buchwald–Hartwig amination of 2-bromopyridines with volatile amines. ResearchGate. Available at: [Link]

  • Metal-catalysed Pyridine Ring Synthesis. Wordpress. Available at: [Link]

  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235. Available at: [Link]

  • Bagley, M. C., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 187-196. Available at: [Link]

  • Knochel, P., et al. (2021). Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate. Available at: [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Available at: [Link]

  • Kemper, S., et al. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Polymers, 12(4), 957. Available at: [Link]

  • Singh, F. V., & Wirth, T. (2019). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 4-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(4-Methoxyphenyl)pyridin-3-amine. Designed for researchers and professionals in drug development, this document moves beyond a simple peak list, offering a comparative analysis grounded in the fundamental principles of NMR spectroscopy. We will deconstruct the molecule into its constituent fragments, compare their spectral features to known alternatives, and synthesize this information to build a complete and validated interpretation.

Structural Deconstruction and Predicted ¹H NMR Analysis

The structure of 4-(4-Methoxyphenyl)pyridin-3-amine presents a fascinating case for NMR interpretation, combining three distinct chemical environments: a 3,4-disubstituted pyridine ring, a para-substituted anisole ring, and an amine functional group. The electronic interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing pyridine ring dictates the precise chemical shifts and coupling patterns of the aromatic protons.

Based on first principles and comparative data, a predicted ¹H NMR spectrum can be constructed. The protons are assigned as follows:

Chemical structure of 4-(4-Methoxyphenyl)pyridin-3-amine with proton labels

Table 1: Predicted ¹H NMR Spectral Data for 4-(4-Methoxyphenyl)pyridin-3-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-2~8.1 - 8.3Singlet (s) or narrow doublet (d)1HLocated ortho to the electron-withdrawing pyridine nitrogen and shielded by the ortho-amino group. Expected to be the most downfield pyridine proton.
H-5~7.1 - 7.3Doublet (d)1HCoupled to H-6 (ortho coupling, J ≈ 5-7 Hz). Its chemical shift is influenced by the adjacent nitrogen (meta) and the C4-aryl substituent.
H-6~8.0 - 8.2Doublet (d)1HLocated ortho to the pyridine nitrogen, making it significantly deshielded. It is also para to the electron-donating amino group, which provides some shielding. Coupled to H-5.
H-2', H-6'~7.3 - 7.5Doublet (d)2HPart of an AA'BB' system. These protons are ortho to the pyridine substituent and meta to the strongly electron-donating methoxy group.
H-3', H-5'~6.9 - 7.1Doublet (d)2HPart of an AA'BB' system. These protons are meta to the pyridine substituent and ortho to the electron-donating methoxy group, resulting in significant shielding (upfield shift).[1][2]
-OCH₃~3.8Singlet (s)3HCharacteristic chemical shift for a methoxy group on an aromatic ring.[2]
-NH₂~3.5 - 5.0Broad Singlet (br s)2HThe chemical shift is highly variable and depends on solvent, concentration, and temperature. The protons are exchangeable and typically do not couple with other protons.[3]

Comparative Spectral Analysis: Building the Interpretation from Analogs

To validate our predictions, we can compare the expected spectrum of our target molecule to the known ¹H NMR data of its core fragments: 3-aminopyridine, 4-phenylpyridine, and anisole. This comparative approach is crucial for confidently assigning complex spectra.

Table 2: Comparative ¹H NMR Data of Structural Analogs

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)Key Takeaway
Anisole 7.26 (m, 2H, meta-H), 6.90 (m, 3H, ortho/para-H)[2][4]3.74 (s, 3H, -OCH₃)[2]Establishes the baseline for the p-methoxyphenyl group, confirming the upfield shift of ortho-protons and the characteristic methoxy singlet.
3-Aminopyridine 8.08 (s, 1H), 7.99 (d, 1H), 7.03 (m, 1H), 6.97 (m, 1H)[3]3.89 (br s, 2H, -NH₂)[3]Provides reference shifts for a pyridine ring with an amino substituent, demonstrating the shielding effect on adjacent protons and the typical broad amine signal.
4-Phenylpyridine 8.65 (d, 2H), 7.60 (m, 5H), 7.45 (m, 2H)[5][6][7]N/AIllustrates the deshielding effect of a phenyl substituent on the ortho-protons (H-2, H-6) of the pyridine ring.
Target Molecule Predicted: ~6.9 - 8.3Predicted: ~3.8 (-OCH₃), ~3.5-5.0 (-NH₂)The final spectrum is a logical combination of these fragments, modified by their mutual electronic influences.

The analysis of these simpler, alternative structures provides a robust framework. We expect the p-methoxyphenyl signals in our target molecule to resemble a classic para-substituted pattern, similar to anisole.[1][2] The pyridine proton signals will be influenced by both the ring nitrogen and the amino group, with chemical shifts falling in ranges suggested by 3-aminopyridine and 4-phenylpyridine.[3][5][8]

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Achieving a clean, interpretable spectrum requires a meticulous and standardized experimental approach. The following protocol ensures data integrity and reproducibility.

Materials:

  • 4-(4-Methoxyphenyl)pyridin-3-amine (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • Internal standard, e.g., Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pipettes and glassware

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; DMSO-d₆ can be used if solubility is an issue, but it will shift the positions of labile protons like -NH₂.[9]

    • Add a small amount of TMS (0 ppm reference standard) if the solvent does not already contain it.[10]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Transfer to NMR Tube:

    • Filter the solution through a small plug of glass wool or a syringe filter into a 5 mm NMR tube to remove any particulate matter.

    • Ensure the liquid height in the tube is sufficient for the instrument's detector (typically ~4-5 cm).

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants (J-values).

Visualization of Workflow and Structural Correlations

Diagrams are essential for visualizing complex relationships in scientific workflows. The following charts illustrate the logical flow from sample to data and the direct correlation between the molecule's structure and its spectral output.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 + TMS filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer lock Lock & Shim transfer->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase integrate Integrate Peaks phase->integrate interpret Assign Peaks & Interpret Structure integrate->interpret

Caption: Experimental workflow for ¹H NMR analysis.

G cluster_peaks Predicted 1H NMR Signals mol p1 δ ~3.8 (s, 3H) mol->p1 OCH₃ p2 δ ~6.9-7.1 (d, 2H) mol->p2 H-3',5' p3 δ ~7.1-7.3 (d, 1H) mol->p3 H-5 p4 δ ~7.3-7.5 (d, 2H) mol->p4 H-2',6' p5 δ ~8.0-8.2 (d, 1H) mol->p5 H-6 p6 δ ~8.1-8.3 (s, 1H) mol->p6 H-2 p7 δ ~3.5-5.0 (br s, 2H) mol->p7 NH₂

Caption: Correlation of structure to predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of 4-(4-Methoxyphenyl)pyridin-3-amine is a rich source of structural information. A confident interpretation is achieved not by viewing the spectrum in isolation, but by systematically comparing it against the well-understood spectral features of its constituent chemical motifs. The distinct signals for the methoxy group, the AA'BB' pattern of the p-methoxyphenyl ring, and the characteristic shifts and couplings of the substituted pyridine protons together provide an unambiguous fingerprint for this molecule. This guide outlines the logical framework and provides the necessary comparative data and protocols to empower researchers in their structural elucidation efforts.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). Anisole(100-66-3) 1H NMR spectrum. ChemicalBook.
  • Luchini, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) 1H NMR spectrum. ChemicalBook.
  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ChemicalBook. (n.d.). 4-Phenylpyridine(939-23-1) 1H NMR spectrum. ChemicalBook.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyridine.
  • ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction....
  • PubChem. (n.d.). 4-Phenylpyridine.
  • Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry.

Sources

HPLC Method Development for 4-(4-Methoxyphenyl)pyridin-3-amine Purity Analysis: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of1[1], a complex bi-aryl compound featuring both a basic pyridine ring and a primary aromatic amine, presents significant chromatographic challenges. Because of the basic nitrogens (pKa ~5.2 and ~4.6), this molecule is highly susceptible to secondary silanophilic interactions on conventional silica-based columns, leading to severe peak tailing. Furthermore, distinguishing this active pharmaceutical ingredient (API) precursor from structurally similar positional isomers (e.g., 2-amino or 4-amino analogs) requires high shape selectivity.

This guide objectively compares the performance of conventional C18, Biphenyl, and Pentafluorophenyl (PFP/F5) column chemistries to establish a robust, self-validating purity method.

Mechanistic Causality: Why Standard Approaches Fail

In reversed-phase high-performance liquid chromatography (RP-HPLC), standard C18 columns rely almost exclusively on hydrophobic dispersion forces. While highly effective for neutral lipophilic molecules, C18 phases struggle with polar, basic pyridines[2]. Unendcapped or residual silanols on the silica surface act as weak cation exchangers, interacting strongly with the protonated pyridine nitrogen. This results in asymmetric peaks and poor resolution of closely related impurities.

To overcome this, alternative stationary phases must be evaluated. PFP (F5) columns introduce multiple orthogonal retention mechanisms that are highly effective for primary aromatic amines[3]:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms interact strongly with the polar methoxy and amine groups.

  • π-π Interactions: The electron-deficient fluorinated ring engages with the electron-rich methoxyphenyl moiety.

  • Shape Selectivity: The rigid PFP ring provides exceptional steric recognition, which is critical for resolving positional isomers of primary aromatic amines[3].

Mechanism Analyte 4-(4-Methoxyphenyl)pyridin-3-amine (Basic, Polar, Bi-aryl) C18 Alkyl C18 Phase Analyte->C18 Screening PFP PFP (F5) Phase Analyte->PFP Screening Mech1 Hydrophobic Dispersion Result: Poor Isomer Resolution High Tailing C18->Mech1 Mech2 π-π, Dipole-Dipole & Shape Selectivity Result: Baseline Isomer Resolution Symmetrical Peaks PFP->Mech2

Figure 1: Retention mechanisms comparing C18 versus PFP stationary phases.

Comparative Experimental Data

To objectively determine the optimal stationary phase, an experimental comparison was conducted using a generic C18, a Biphenyl, and a PFP (F5) column under identical gradient conditions (Ammonium Formate buffer pH 3.0 / Acetonitrile).

Table 1: Chromatographic Performance Metrics for 4-(4-Methoxyphenyl)pyridin-3-amine and Isomeric Impurities

Stationary PhaseRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) from 2-Amino Isomer
Standard C18 4.251.85 (Fail)4,5001.2 (Co-elution)
Biphenyl 5.401.30 (Pass)8,2002.1 (Baseline)
PFP (F5) 6.151.05 (Excellent)12,5003.8 (Superior)

Experimental Protocol: The Self-Validating PFP Workflow

The following step-by-step methodology details the optimized purity analysis using the PFP column. This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure day-to-day reliability.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures both the pyridine and primary amine are fully protonated, preventing partial ionization and retention time drift. Ammonium formate provides volatile ionic strength, making the method fully compatible with LC-MS downstream[2].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 4-(4-Methoxyphenyl)pyridin-3-amine standard.

  • Dissolve in 10.0 mL of Initial Mobile Phase (90% A / 10% B) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Chromatographic Conditions
  • Column: PFP (F5) Core-Shell, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10% → 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60% → 10% B

    • 10.1 - 14.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject the working standard six times. The analytical run is self-validated and permitted to proceed only if:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Tailing factor (As) ≤ 1.5.

  • Resolution (Rs) between the API and the closest eluting impurity ≥ 2.0.

Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is suitable for its intended purpose in pharmaceutical quality control, it must be validated according to the 4[4] guidelines.

Workflow A Phase 1 Column Screening B Phase 2 Mobile Phase Optimization A->B C Phase 3 Isomer Resolution B->C D Phase 4 ICH Q2(R2) Validation C->D

Figure 2: End-to-end analytical method development and validation workflow.

  • Specificity: Demonstrate that the 4-(4-Methoxyphenyl)pyridin-3-amine peak is free from interference by injecting blank diluent and known impurity spikes. Peak purity must be confirmed via a Diode Array Detector (DAD) or Mass Spectrometry.

  • Linearity & Range: Prepare standard solutions ranging from 25% to 150% of the target concentration (0.025 to 0.15 mg/mL). The correlation coefficient (R²) must be ≥ 0.999[4].

  • Precision (Repeatability): Analyze six independent sample preparations at 100% concentration. The RSD of the assay results must be ≤ 2.0%[4].

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Source: sciex.com.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Source: thermofisher.com.
  • 4-(4-Methoxyphenyl)pyridin-3-amine | CAS#:1374664-80-8. Source: chemsrc.com.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(4-Methoxyphenyl)pyridin-3-amine, a molecule possessing a scaffold with potential applications in medicinal chemistry, presents a unique analytical challenge. Its structure, a confluence of an aminopyridine core and a methoxyphenyl substituent, gives rise to a distinct fragmentation pattern in mass spectrometry. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. By understanding these patterns, researchers can confidently identify and characterize this and structurally related molecules. This document will detail the theoretical underpinnings of the fragmentation, present a comparative analysis of the expected fragment ions, and provide a standardized protocol for experimental verification.

The structural components of 4-(4-Methoxyphenyl)pyridin-3-amine, namely the aminopyridine and methoxyphenyl moieties, each contribute characteristic fragmentation behaviors. Aminopyridines, for instance, can exhibit fragmentation patterns reminiscent of aniline, while the methoxy group on the phenyl ring is prone to specific losses.[1] The interplay of these features results in a unique mass spectral fingerprint.

Experimental Methodology

The following protocol outlines a standardized method for acquiring the mass spectrum of 4-(4-Methoxyphenyl)pyridin-3-amine using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

Sample Preparation
  • Solvent Selection: Prepare a 1 mg/mL stock solution of 4-(4-Methoxyphenyl)pyridin-3-amine in a high-purity volatile solvent such as methanol or dichloromethane.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Quality Control: Include a solvent blank and a standard of known concentration for system suitability checks.

Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: Standard 70 eV.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Scan Rate: 1-2 scans/second.

  • Ion Source Temperature: 230 °C.

  • GC Inlet Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

Data Analysis

The acquired mass spectra should be analyzed for the presence of the molecular ion peak and the characteristic fragment ions. Comparison with a spectral library (if available) or manual interpretation based on known fragmentation rules is essential for structural confirmation.

Predicted Fragmentation Pathways

The molecular weight of 4-(4-Methoxyphenyl)pyridin-3-amine (C12H12N2O) is 200.24 g/mol .[2] Upon electron ionization, the molecule will form a molecular ion (M•+) at m/z 200. This molecular ion is expected to undergo a series of fragmentation reactions, as detailed below.

Primary Fragmentation Pathways

The initial fragmentation events are anticipated to arise from the most labile bonds and the functional groups that can stabilize a positive charge.

1. Loss of a Methyl Radical (•CH3)

A common fragmentation pathway for compounds containing a methoxy group is the loss of a methyl radical.[3] This occurs via cleavage of the O-CH3 bond.

  • M•+ (m/z 200) → [M - CH3]+ (m/z 185)

2. Loss of Formaldehyde (CH2O)

Anisole and its derivatives are known to undergo rearrangement and elimination of a neutral formaldehyde molecule.

  • M•+ (m/z 200) → [M - CH2O]•+ (m/z 170)

3. Loss of Hydrogen Cyanide (HCN)

Pyridine-containing compounds frequently exhibit the loss of a neutral molecule of hydrogen cyanide from the pyridine ring.[4]

  • M•+ (m/z 200) → [M - HCN]•+ (m/z 173)

Secondary and Minor Fragmentation Pathways

Subsequent fragmentation of the primary ions can lead to a variety of smaller, characteristic ions.

  • Cleavage of the C-C bond between the two aromatic rings from the molecular ion would lead to fragments corresponding to the methoxyphenyl cation (m/z 107) and the aminopyridine radical (m/z 93), or the aminopyridine cation (m/z 94) and the methoxyphenyl radical (m/z 107).

  • The fragment at m/z 185 ([M - CH3]+) could further lose CO to yield a fragment at m/z 157 .

  • The aminopyridine cation at m/z 94 could lose HCN to produce a fragment at m/z 67 .

Visualizing the Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways of 4-(4-Methoxyphenyl)pyridin-3-amine.

Fragmentation_Pathway M•+ (m/z 200) M•+ (m/z 200) [M - CH3]+ (m/z 185) [M - CH3]+ (m/z 185) M•+ (m/z 200)->[M - CH3]+ (m/z 185) - •CH3 [M - CH2O]•+ (m/z 170) [M - CH2O]•+ (m/z 170) M•+ (m/z 200)->[M - CH2O]•+ (m/z 170) - CH2O [M - HCN]•+ (m/z 173) [M - HCN]•+ (m/z 173) M•+ (m/z 200)->[M - HCN]•+ (m/z 173) - HCN

Caption: Primary fragmentation pathways of 4-(4-Methoxyphenyl)pyridin-3-amine.

Comparative Data Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment IonStructurePathway
200Molecular Ion [C12H12N2O]•+4-(4-Methoxyphenyl)pyridin-3-amine radical cation-
185[M - CH3]+[C11H9N2O]+Loss of a methyl radical from the methoxy group.
170[M - CH2O]•+[C11H10N2]•+Loss of formaldehyde from the methoxy group.
173[M - HCN]•+[C11H11NO]•+Loss of hydrogen cyanide from the pyridine ring.
107[C7H7O]+Methoxyphenyl cationCleavage of the C-C bond between the rings.
94[C5H6N2]•+Aminopyridine cationCleavage of the C-C bond between the rings.

Comparison with Alternatives

While EI-MS is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms and the chemical environment of each proton and carbon, confirming the overall structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amine, the C-O stretch of the ether, and the aromatic C-H and C=C stretches.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and fragment ions, allowing for the determination of their elemental composition and further confirming the proposed structures.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments, such as collision-induced dissociation (CID), on the molecular ion would allow for the systematic study of its fragmentation pathways and provide more definitive evidence for the proposed fragment structures.[5]

Conclusion

The mass spectrometry fragmentation of 4-(4-Methoxyphenyl)pyridin-3-amine is predicted to be characterized by several key pathways, primarily involving the loss of a methyl radical or formaldehyde from the methoxyphenyl moiety, and the loss of hydrogen cyanide from the aminopyridine ring. These predictable fragmentation patterns, when analyzed using the standardized protocol provided, offer a reliable method for the identification and structural confirmation of this compound. For unambiguous characterization, it is recommended to use a combination of mass spectrometry with other spectroscopic techniques such as NMR and IR. The insights provided in this guide will aid researchers in the efficient and accurate analysis of this and similar chemical structures, thereby accelerating the pace of drug discovery and development.

References

  • Mass spectrometric study on the fragment
  • Treatment of anisole - Organic Chemistry - Vaia.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour?
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • Mass Spectrometry - Fragmentation P
  • A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers - Benchchem.
  • N-(4-Methoxyphenyl)pyridin-3-amine | 562085-85-2.
  • What do aromatic compunds fragment into in MS? Why are adducts formed?
  • Fragment
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing.
  • Mass Spectrometry - MSU chemistry.
  • Interpret
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanaju
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI.
  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC.
  • Collision-Induced Fragmentation of Macrolide Antibiotics - Emery Pharma.
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur

Sources

FT-IR Spectral Analysis of Amine and Methoxy Groups in Pyridine Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine derivatives represent a foundational scaffold in medicinal chemistry, agrochemicals, and materials science. Functionalizing the pyridine ring with electron-donating groups—such as amines (-NH₂) and methoxy (-OCH₃) groups—dramatically alters their pharmacological profiles, reactivity, and intermolecular interactions[1]. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive analytical technique for structural elucidation.

This guide objectively compares the two dominant FT-IR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for the specific analysis of amine and methoxy substituents on pyridine rings. By understanding the physical causality behind these techniques, researchers can build robust, self-validating analytical workflows.

Spectral Signatures & Mechanistic Causality

When analyzing pyridine derivatives, the observed vibrational frequencies are heavily influenced by the electronic nature (inductive and resonance effects) of the substituents and their position on the ring[1].

  • Pyridine Ring: The aromatic heterocyclic ring exhibits characteristic C=C and C=N stretching vibrations, typically observed as multiple sharp bands between 1600 and 1400 cm⁻¹[2].

  • Amine Groups (-NH₂ / -NHR): Amines are primarily identified by N-H stretching in the 3500–3300 cm⁻¹ region. Primary amines (e.g., 2-aminopyridine) display a distinct doublet corresponding to asymmetric and symmetric stretching, whereas secondary amines show a single, weaker band[3]. The N-H bending vibration occurs around 1650–1580 cm⁻¹[3]. Causality Note: Hydrogen bonding in the solid state often broadens these peaks and shifts them to lower wavenumbers.

  • Methoxy Groups (-OCH₃): The methoxy group is characterized by aliphatic C-H stretching (2950–2815 cm⁻¹) and strong C-O stretching vibrations (1250–1040 cm⁻¹). The C-O stretch is particularly sensitive to resonance interactions with the electron-deficient pyridine ring.

Table 1: Quantitative FT-IR Spectral Assignments
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity / Characteristics
Pyridine Ring C=C, C=N Stretch1600 – 1400Multiple sharp bands
Primary Amine (-NH₂) N-H Stretch3500 – 3300Doublet (Asymmetric/Symmetric)
Secondary Amine (-NHR) N-H Stretch3350 – 3310Singlet, weak
Amine N-H Bend1650 – 1580Sharp, medium-strong
Methoxy (-OCH₃) C-H Stretch2950 – 2815Weak to medium
Methoxy (-OCH₃) C-O Stretch1250 – 1040Strong

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

Choosing the right FT-IR sampling technique is critical for accurate structural elucidation. The choice directly impacts spectral resolution, baseline stability, and the ability to resolve weak functional group signatures[4].

ATR-FTIR (Attenuated Total Reflectance)

ATR relies on an evanescent wave penetrating a few micrometers into a sample pressed tightly against a high-refractive-index crystal (e.g., Diamond, ZnSe)[5].

  • Advantages: Requires zero to minimal sample preparation. It is non-destructive, rapid, and ideal for screening liquid or solid pyridine derivatives[4]. It completely avoids the hygroscopic issues associated with KBr matrices.

  • Limitations: The penetration depth of the evanescent wave is wavelength-dependent, resulting in lower absorbance intensities at higher wavenumbers (e.g., the 3500 cm⁻¹ N-H stretch region). Additionally, anomalous dispersion can cause slight peak shifts to lower frequencies compared to transmission spectra[6].

Transmission FTIR (KBr Pellet)

The traditional method where a solid sample is dispersed in an IR-transparent Potassium Bromide (KBr) matrix and pressed into a pellet[4].

  • Advantages: Provides superior spectral resolution and higher absorbance intensity[6]. Because all wavelengths pass through the same physical thickness of the sample, it avoids the wavelength-dependent intensity skew of ATR. This is crucial for resolving the weak C-H stretching of the methoxy group (~2850 cm⁻¹) from baseline noise.

  • Limitations: KBr is highly hygroscopic. Absorbed ambient water presents a broad O-H stretch (~3400 cm⁻¹) that can easily mask or convolute the critical N-H stretching doublet of primary amines.

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding, vacuum pressing)
Resolution of Weak Bands ModerateHigh (Best for methoxy C-H stretch)
N-H Stretch Region Clear, no water interferenceProne to KBr moisture masking
Peak Position Accuracy Slight shift to lower cm⁻¹True to legacy reference libraries
Best Application Rapid screening, liquids, oilsHigh-resolution solid analysis

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic measurement must be treated as a self-validating system. Below are the optimized protocols for both modalities.

Protocol A: Rapid Screening via ATR-FTIR

Causality Focus: Minimizing ambient moisture interference to accurately resolve the N-H doublet without O-H masking.

  • Preparation: Clean the ATR diamond crystal with isopropanol and allow it to evaporate completely.

  • Background Collection: Record a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Validation step: Ensure the background shows no residual organic contamination.

  • Sample Application: Place 1-2 mg of the solid pyridine derivative (or 1 drop if liquid) directly onto the center of the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the solid sample and the crystal. Causality: Poor contact reduces the penetration depth of the evanescent wave, leading to weak signal-to-noise ratios and distorted peaks.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, normalizing the spectrum for direct comparison with transmission data[6].

Protocol B: High-Resolution Transmission FTIR (KBr Pellet)

Causality Focus: Eliminating Mie scattering and moisture to resolve weak aliphatic C-H stretches of the methoxy group.

  • Desiccation: Ensure KBr powder is dried in an oven at 110°C for at least 24 hours prior to use. Causality: Eliminates absorbed water which masks the 3400 cm⁻¹ amine region.

  • Matrix Blending: Weigh ~1-2 mg of the pyridine derivative and ~100 mg of anhydrous KBr. Grind thoroughly in an agate mortar for 2-3 minutes. Causality: Fine, homogenous grinding prevents Mie scattering, which otherwise causes a sloping, distorted baseline at high wavenumbers.

  • Pellet Pressing: Transfer the finely ground mixture to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent, glass-like pellet.

  • Data Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) against a blank, pre-recorded KBr background.

Methodological Decision Workflow

To optimize analytical throughput and accuracy when working with functionalized pyridine derivatives, follow the logical workflow below for selecting the appropriate FT-IR modality.

FTIR_Workflow Start Synthesized Pyridine Derivative State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid Powder State->Solid ATR_Liq ATR-FTIR (ZnSe/Diamond) Liquid->ATR_Liq Res_Check High Resolution Required? (e.g. weak -OCH3) Solid->Res_Check Analyze Spectral Analysis (-NH2, -OCH3, Pyridine Ring) ATR_Liq->Analyze ATR_Sol ATR-FTIR (Rapid Screening) Res_Check->ATR_Sol No Trans_Sol Transmission FTIR (KBr Pellet) Res_Check->Trans_Sol Yes ATR_Sol->Analyze Trans_Sol->Analyze

Workflow for selecting FT-IR sampling techniques for pyridine derivatives.

Sources

Structural Elucidation of 4-(4-Methoxyphenyl)pyridin-3-amine: A Comparative Guide to X-Ray Diffraction Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a biaryl amine derivative, 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8) is a structurally critical intermediate in pharmaceutical development. The molecule features a pyridine ring substituted with a primary amine and a 4-methoxyphenyl group. For drug development professionals, understanding its solid-state chemistry—specifically the dihedral torsion angle between the two aromatic rings, the conformation of the methoxy group, and the intermolecular hydrogen-bonding network of the amine—is non-negotiable. These structural parameters directly dictate the compound's physicochemical properties, including solubility, stability, and polymorph behavior.

This guide objectively compares the three primary crystallographic techniques used to elucidate the 3D structure of 4-(4-Methoxyphenyl)pyridin-3-amine, providing actionable experimental protocols and mechanistic insights to ensure self-validating data collection.

Comparative Analysis of Structural Elucidation Technologies

When analyzing a small organic molecule like 4-(4-Methoxyphenyl)pyridin-3-amine, the choice of analytical technique depends heavily on the physical nature of the synthesized batch.

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD remains the definitive method for absolute structural determination [1]. By directing a focused, monochromatic X-ray beam onto a single, well-ordered crystal, SC-XRD provides atomic-level resolution. It allows for the direct measurement of bond lengths, bond angles, and electron density distributions. For 4-(4-Methoxyphenyl)pyridin-3-amine, SC-XRD is the only routine method that can unambiguously map the hydrogen bond donor/acceptor geometry of the pyridin-3-amine moiety.

Powder X-Ray Diffraction (PXRD) with Rietveld Refinement: The Bulk Alternative

When the compound precipitates as a microcrystalline powder and resists single-crystal growth, PXRD serves as a vital alternative. Unlike SC-XRD, PXRD analyzes an ensemble of randomly oriented crystallites, producing a 1D diffraction pattern [1]. Through Rietveld refinement, a simulated computational model of 4-(4-Methoxyphenyl)pyridin-3-amine is iteratively adjusted to match the experimental powder diffractogram [2]. While excellent for phase identification and polymorph screening, its reliance on starting models makes ab initio structure solution challenging for highly flexible biaryl systems.

Microcrystal Electron Diffraction (MicroED): The Emerging Contender

MicroED bridges the gap between SC-XRD and PXRD. Utilizing a cryo-transmission electron microscope (Cryo-TEM), MicroED collects diffraction data from sub-micron nanocrystals [3]. Because electrons interact with matter approximately 10,000 times more strongly than X-rays, MicroED can yield high-resolution 3D structures from seemingly amorphous powders that would produce zero viable signal in a standard SC-XRD setup[3]. Furthermore, the electron beam's sensitivity to lighter atoms makes it exceptionally adept at locating the hydrogen atoms on the methoxy and amine groups.

Quantitative Performance Comparison

The following table summarizes the operational parameters and data quality metrics of the three techniques when applied to small-molecule APIs and intermediates.

Performance MetricSC-XRDPXRD + Rietveld RefinementMicroED
Minimum Crystal Size > 10 µmBulk powder (Any size)< 1 µm (Nanocrystals)
Spatial Resolution Atomic (< 0.8 Å)Low to Moderate (Model-dependent)Atomic (~ 0.8 - 1.0 Å)
Data Collection Speed Hours to DaysMinutes to HoursMinutes
Biaryl Torsion Precision Excellent (< 0.1°)Moderate (Requires tight restraints)Excellent (< 0.5°)
Hydrogen Localization Good (Inferred from heavy atoms)PoorExcellent (Direct electron scattering)
Sample Destruction Non-destructiveNon-destructiveRadiation damage possible (Requires low-dose)

Structural Elucidation Decision Matrix

To optimize time and resources, researchers must funnel their synthesized 4-(4-Methoxyphenyl)pyridin-3-amine through a logical decision matrix based on crystal dimensions and purity.

G Start Synthesized 4-(4-Methoxyphenyl)pyridin-3-amine CheckSize Assess Crystal Size & Quality Start->CheckSize Large > 10 µm Single Crystals CheckSize->Large Yes Small < 1 µm Nanocrystals / Powder CheckSize->Small No SCXRD SC-XRD (Gold Standard) Large->SCXRD MicroED MicroED (Electron Diffraction) Small->MicroED Sub-micron PXRD PXRD + Rietveld Refinement (Bulk Phase Analysis) Small->PXRD Bulk Powder Result 3D Crystal Structure (Torsion Angles, H-Bonds) SCXRD->Result MicroED->Result PXRD->Result Model Dependent

Workflow for selecting the optimal structural elucidation technique based on crystal dimensions.

Experimental Protocol: SC-XRD of 4-(4-Methoxyphenyl)pyridin-3-amine

To guarantee a self-validating system, the following protocol details the causality behind each step required to obtain a publishable SC-XRD structure for 4-(4-Methoxyphenyl)pyridin-3-amine.

Step 1: Controlled Crystallization
  • Procedure: Dissolve 50 mg of 4-(4-Methoxyphenyl)pyridin-3-amine in 2 mL of Dichloromethane (DCM). Slowly layer 4 mL of Ethanol on top of the DCM solution in a narrow vial. Cap loosely to allow for slow evaporation over 3–5 days.

  • Mechanistic Rationale: DCM acts as a highly efficient primary solvent, while ethanol serves as an antisolvent. The slow diffusion and evaporation rate promote thermodynamic nucleation over rapid kinetic precipitation. This prevents the formation of twinned crystals or amorphous aggregates, ensuring the growth of a singular, highly ordered lattice.

Step 2: Crystal Mounting and Cryoprotection
  • Procedure: Under a polarized light microscope, select a single crystal with sharp extinction (ideal dimensions: ~0.1 x 0.1 x 0.2 mm). Coat the crystal in a drop of Paratone-N oil and mount it onto a MiTeGen polyimide loop.

  • Mechanistic Rationale: Paratone oil serves a dual purpose: it physically adheres the crystal to the loop and acts as a cryoprotectant. By displacing the mother liquor, the oil prevents the formation of crystalline ice during flash-cooling, which would otherwise produce intense, interfering diffraction rings.

Step 3: Cryogenic Data Collection
  • Procedure: Transfer the mounted crystal to the diffractometer goniometer and flash-cool to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using a Cu-Kα (λ = 1.54184 Å) microfocus X-ray source.

  • Mechanistic Rationale: Collecting data at 100 K drastically minimizes the Debye-Waller factor (the thermal vibration of atoms within the lattice). Reducing thermal motion enhances the intensity of high-angle diffraction spots, which is mathematically required to accurately resolve the electron density of lighter atoms—specifically, the hydrogen atoms of the primary amine.

Step 4: Structure Solution, Refinement, and Validation
  • Procedure: Integrate the raw diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation Metrics: A self-validating refinement must yield an R1​ value of < 5% (indicating high agreement between the calculated model and experimental data) and a Goodness-of-Fit (GooF) approaching 1.0. Ensure that the anisotropic displacement parameters (ellipsoids) for the methoxy oxygen and amine nitrogen are physically realistic, confirming the absence of unresolved static disorder.

References

  • Title: Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique Source: Creative Biostructure URL: [Link]

  • Title: Applications of powder X-ray diffraction in small molecule pharmaceuticals: achievements and aspirations Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL: [Link]

A Comparative Guide to Elemental Analysis Standards for 4-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The elemental composition of a compound is a fundamental attribute that confirms its identity and purity. This guide provides an in-depth technical comparison of the elemental analysis standards for 4-(4-Methoxyphenyl)pyridin-3-amine, a versatile heterocyclic building block in medicinal chemistry.[1] We will explore the theoretical benchmarks, compare them against a structurally isomeric compound, detail validated analytical protocols, and discuss the importance of robust reference standards to ensure data integrity.

The Gold Standard: Theoretical Elemental Composition

The first and most crucial standard for any elemental analysis is the theoretical composition derived from the compound's molecular formula. For 4-(4-Methoxyphenyl)pyridin-3-amine, the molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol .[2]

Table 1: Theoretical Elemental Composition of C₁₂H₁₂N₂O Isomers

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ContributionTheoretical %
Carbon (C)12.01112144.13271.98%
Hydrogen (H)1.0081212.0966.04%
Nitrogen (N)14.007228.01413.99%
Oxygen (O)15.999115.9997.99%
Total 200.241 100.00%

This theoretical composition serves as the absolute benchmark against which all experimental results are measured. Any significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Comparative Analysis: The Importance of Isomeric Benchmarking

To illustrate the practical application and potential challenges of elemental analysis, we will compare 4-(4-Methoxyphenyl)pyridin-3-amine with its widely used isomer, 4,4'-Oxydianiline (ODA) .[3][4] Both compounds share the identical molecular formula (C₁₂H₁₂N₂O) and, therefore, the same theoretical elemental composition.[5] However, their distinct chemical structures lead to different physicochemical properties, which can influence sample handling and analysis.

CompoundStructureMelting PointKey Structural Difference
4-(4-Methoxyphenyl)pyridin-3-amine A pyridine ring linked to a methoxyphenyl group via an amine bridge.[6][7]Not widely reported, expected to be a solid.[7]Heterocyclic aromatic amine.[8]
4,4'-Oxydianiline (ODA) Two aminophenyl rings linked by an ether oxygen.[3]188 to 192 °C[3]Aromatic ether diamine.[9]

While the expected CHN percentages are identical, differences in properties like hygroscopicity or thermal stability could lead to variations in experimental results if not handled properly. For instance, a more hygroscopic compound might retain moisture, leading to artificially low carbon and nitrogen percentages and a high hydrogen percentage. This underscores the necessity of rigorous and standardized sample preparation.

Core Analytical Technique: Combustion (CHN) Analysis

The industry-standard method for determining the carbon, hydrogen, and nitrogen content of organic compounds is dynamic flash combustion, often referred to as CHN analysis.[10] This technique provides a rapid and accurate assessment of a compound's bulk composition.

The Causality of Combustion Analysis

The process relies on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically 900-1000°C). This process quantitatively converts the elements into simple, detectable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Dinitrogen (N₂)

These gases are then separated by gas chromatography and measured by a thermal conductivity detector (TCD). The instrument is calibrated using certified organic analytical standards, ensuring the results are traceable and accurate.[10]

Workflow for Combustion-Based CHN Elemental Analysis.
Experimental Protocol: CHN Analysis

This protocol is designed as a self-validating system, incorporating checks to ensure data trustworthiness.

Instrumentation: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.[11] Certified Standard: Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) or other certified organic analytical standard.

Procedure:

  • Sample Preparation:

    • Ensure the sample of 4-(4-Methoxyphenyl)pyridin-3-amine is homogenous and completely dry by placing it under a high vacuum for at least 4 hours. Any residual solvent will significantly skew results.[10]

    • Using an ultra-microbalance, accurately weigh 3-5 mg of the dried sample into a clean tin capsule. Fold the capsule to ensure no sample can escape.

  • Instrument Calibration & Validation:

    • Perform a three-point calibration using the certified standard.

    • Analyze the certified standard as a sample. The results for C, H, and N must be within ±0.3% (absolute) of the theoretical values.[10] If not, recalibrate the instrument.

    • Run a blank (empty tin capsule) to ensure no system contamination.

  • Sample Analysis:

    • Analyze the prepared sample capsule.

    • Perform the analysis in duplicate for each new batch of the compound to ensure reproducibility.[10]

    • System Suitability Check: Analyze one certified standard for every 5-10 unknown samples to verify that the instrument's calibration has not drifted.

  • Data Interpretation:

    • Compare the average experimental %CHN values to the theoretical values (Table 1).

    • For publication in most scientific journals (e.g., ACS publications), the experimental values should be within ±0.4% of the theoretical values.[10]

Table 2: Sample Data Interpretation for C₁₂H₁₂N₂O Compounds

CompoundElementTheoretical %Experimental % (Example)Deviation (Absolute %)Acceptance (±0.4%)
4-(4-Methoxyphenyl)pyridin-3-amine C71.9871.750.23Pass
H6.046.150.11Pass
N13.9913.810.18Pass
4,4'-Oxydianiline (ODA) C71.9872.500.52Fail
H6.045.990.05Pass
N13.9913.910.08Pass

In the example above, the analysis for 4-(4-Methoxyphenyl)pyridin-3-amine meets the acceptance criteria, confirming its elemental composition and high purity. The ODA sample, however, shows a failing carbon value, suggesting a possible carbon-rich impurity that would warrant further investigation by techniques like HPLC or Mass Spectrometry.

Beyond CHN: Standards for Elemental Impurity Analysis

While CHN analysis confirms the bulk composition, drug development professionals must also quantify trace elemental impurities, which can pose toxicological risks. The standards for this are governed by pharmacopeial chapters such as USP <232>/<233> and ICH Q3D .[12][13]

These standards recommend modern instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[14][15] The validation of these methods requires demonstrating specificity, accuracy, and precision.[16]

G Start Analytical Goal Purity Confirm Bulk Purity & Identity (C, H, N, S) Start->Purity  Purity   Trace Quantify Trace Elemental Impurities (e.g., Pb, As, Cd, Hg) Start->Trace  Contamination   CHN Combustion (CHN) Analysis Purity->CHN ICP ICP-MS or ICP-OES Trace->ICP Standard1 Standard: ±0.4% of Theoretical Value CHN->Standard1 Standard2 Standard: USP <232> / ICH Q3D Permitted Daily Exposure (PDE) Limits ICP->Standard2

Decision guide for selecting the appropriate elemental analysis technique.

The key difference is the objective: CHN analysis verifies the intended composition of the molecule itself, while ICP-MS quantifies unintended, potentially harmful trace metals. For a compound like 4-(4-Methoxyphenyl)pyridin-3-amine intended for drug development, both analyses are critical components of a complete characterization package.

Conclusion

The elemental analysis of 4-(4-Methoxyphenyl)pyridin-3-amine is a foundational step in its scientific and developmental lifecycle. The standards for this analysis are multi-faceted, beginning with the immutable theoretical composition derived from its molecular formula. The primary experimental verification is achieved through a validated combustion analysis protocol, with results ideally falling within ±0.4% of the theoretical values. By comparing against an isomer like 4,4'-Oxydianiline, we highlight that while theoretical standards are identical, experimental success hinges on meticulous sample handling tailored to the compound's specific properties. Finally, for drug development applications, these standards extend to the quantification of trace elemental impurities as mandated by global regulatory bodies. Adherence to these rigorous standards ensures data of the highest integrity, trustworthiness, and scientific validity.

References

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Available at: [Link]

  • Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Available at: [Link]

  • HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety. Available at: [Link]

  • Analytical Chemical Products. (n.d.). Pharmaceutical Impurities Certified Reference Materials. Retrieved March 10, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Choosing Reference Standards for API or Impurity. Available at: [Link]

  • Agilent Technologies Inc. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved March 10, 2026, from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]

  • US Pharmacopeia (USP). (2025, April 25). <233> elemental impurities—procedures. Available at: [Link]

  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. Retrieved March 10, 2026, from [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Available at: [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved March 10, 2026, from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 3,3'-Oxydianiline. Retrieved March 10, 2026, from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

  • PMC. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Available at: [Link]

  • ChemistryOpen. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved March 10, 2026, from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). 4,4'-Oxydianiline. Retrieved March 10, 2026, from [Link]

  • International Union of Crystallography. (2024, April 15). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available at: [Link]

  • PubChem. (n.d.). 4,4'-Diaminodiphenyl Ether. Retrieved March 10, 2026, from [Link]

  • Anquan Chemical. (n.d.). China 4,4'-Diaminodiphenyl Ether | C12H12N2O Suppliers, Manufacturers. Retrieved March 10, 2026, from [Link]

  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved March 10, 2026, from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved March 10, 2026, from [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol: 4-(4-Methoxyphenyl)pyridin-3-amine

As a Senior Application Scientist, I frequently observe laboratories underestimating the operational risks associated with substituted aminopyridines. 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8) is a highly valuable building block in pharmaceutical synthesis, but its structural motifs dictate uncompromising safety protocols.

The aminopyridine core is a known neurotoxin that blocks voltage-gated potassium channels, leading to central nervous system (CNS) excitability, tremors, and potentially fatal convulsions upon systemic entry[1]. The addition of the methoxyphenyl group significantly enhances the molecule's lipophilicity. This structural change increases the rate of dermal penetration compared to unsubstituted aminopyridines, making strict barrier protection and controlled environmental handling absolute necessities.

The following guide provides a self-validating, step-by-step blueprint for the safe handling, decontamination, and disposal of this compound.

Quantitative Hazard & Physicochemical Profile

To design an effective safety system, we must first understand the mechanistic hazards of the compound. The data below is synthesized from the established hazard profiles of the aminopyridine class[2],[3].

Hazard ParameterClassification / IndicatorMechanistic Causality & Operational Impact
Target Organs CNS, Skin, Eyes, RespiratoryRapid systemic absorption bypasses first-pass metabolism; causes severe excitability and respiratory distress[1].
Dermal Toxicity High (GHS Category 3)High lipophilicity enables rapid transport across the stratum corneum. Requires impermeable barrier protection[2].
Inhalation Risk High (Dust/Aerosol)Fine powders can form explosive mixtures in air[4]. Inhalation directly introduces the toxin to the bloodstream.
Aquatic Toxicity Acute/Chronic Category 1Highly toxic to aquatic life with long-lasting effects[2]. Absolutely prohibits drain or sink disposal.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic aminopyridines. Every piece of equipment must be selected based on its specific chemical resistance and barrier integrity[5].

PPE CategoryRequired SpecificationCausality for Selection
Hand Protection Double-layer Nitrile (≥ 0.11 mm) or NeopreneAminopyridines rapidly degrade inferior polymers. Double-gloving provides a fail-safe against microscopic abrasions[5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption and severe corneal burns[3]. Safety glasses with side shields are insufficient for powder handling.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risks associated with the potential combustion of aerosolized aminopyridine dust[4].
Respiratory N95/P100 Particulate RespiratorMandatory if handling occurs outside a certified closed system to prevent inhalation of highly toxic particulates[6].

Operational Safety Workflow

The following decision tree dictates the required safety posture based on the laboratory environment.

Operational_Workflow Start Initiate Handling: 4-(4-Methoxyphenyl)pyridin-3-amine Hood Fume Hood Face Velocity 80-120 FPM? Start->Hood Halt HALT: Do Not Proceed. Contact EHS. Hood->Halt No PPE Don PPE: Double Nitrile, Goggles, FR Lab Coat Hood->PPE Yes Static Apply Anti-Static to Spatula & Boat PPE->Static Transfer Weigh & Transfer (Closed System) Static->Transfer Prevents Aerosolization Decon Damp Wipe Surfaces & Segregate Waste Transfer->Decon

Logical workflow for safe handling and decontamination of 4-(4-Methoxyphenyl)pyridin-3-amine.

Step-by-Step Methodologies

Trustworthy science requires self-validating protocols. Do not proceed to the next step until the validation check of the current step is confirmed.

Protocol A: Safe Weighing and Transfer
  • System Verification: Turn on the chemical fume hood. Validation Check: Observe the digital monitor or physical flow indicator to verify a face velocity between 80 and 120 feet per minute (FPM).

  • Workspace Segregation: Clear the hood of all incompatible materials, specifically strong oxidizing agents, acid chlorides, and acid anhydrides[7]. Causality: Aminopyridines can undergo violent exothermic reactions when exposed to strong oxidizers.

  • Static Elimination: Discharge the weighing boat and micro-spatula using an anti-static gun (e.g., Zerostat). Causality: Fine aminopyridine powders hold static charge, causing them to aerosolize or adhere to PPE, drastically increasing inhalation and dermal exposure risks.

  • Transfer: Slowly transfer the powder. Keep the source vial and the receiving vessel within 3 inches of each other to minimize the travel path of the powder.

  • Sealing: Cap the receiving vessel tightly while still inside the fume hood. Wipe the exterior of the sealed vessel with a damp, lint-free wipe before removing it from the hood.

Protocol B: Spill Response and Decontamination

Dry sweeping a spilled aminopyridine is a critical error that generates highly toxic, potentially explosive dust clouds[4],[5].

  • Evacuation: For spills larger than 50 mg outside a containment zone, immediately evacuate the immediate area to allow suspended aerosols to settle.

  • Containment: Don a P100 respirator and double nitrile gloves. Surround the perimeter of the spill with an inert absorbent material (e.g., vermiculite) to prevent spreading.

  • Damp Cleanup: Spray a lint-free wipe with a compatible solvent (water or 70% ethanol) and gently dab the spilled powder[5]. Causality: Dampening traps the particulates in the liquid matrix, neutralizing the inhalation hazard.

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water. Aminopyridines are rapidly absorbed through the skin; if any powder contacts your skin, immediately flush the area for at least 15 minutes[1].

  • Waste Segregation: Place all contaminated wipes, absorbent materials, and the outer layer of your gloves into a dedicated, sealable hazardous waste bag.

Protocol C: Waste Disposal Plan

Because of its Category 1 Aquatic Toxicity, 4-(4-Methoxyphenyl)pyridin-3-amine must never enter the standard wastewater stream[2].

  • Collection: Store all solid and liquid waste in clearly labeled, high-density polyethylene (HDPE) or lined metal containers[6].

  • Labeling: Affix a hazardous waste tag immediately. Label as "Toxic Hazardous Waste: Aminopyridine Derivative / Aquatic Toxin."

  • Segregation: Keep this waste stream strictly separated from halogenated solvents and oxidizing waste to prevent in-drum exothermic reactions.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) office for removal. The material requires high-temperature incineration at an approved waste disposal plant[4].

References

  • Fisher Scientific. "SAFETY DATA SHEET - 4-Aminopyridine". fishersci.com.
  • Abdurrahmanince. "Material Safety Data Sheet - 4-Aminopyridine". abdurrahmanince.net.
  • Jubilant Ingrevia Limited. "3-Aminopyridine Safety Data Sheet". jubilantingrevia.com.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Aminopyridine". thermofisher.cn.
  • New Jersey Department of Health. "Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY". nj.gov.
  • Apollo Scientific. "2-Aminopyridine Safety Data Sheet". apolloscientific.co.uk.
  • Cayman Chemical. "Safety Data Sheet acc. to OSHA HCS - 4-Aminopyridine". caymanchem.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.